Technical Documentation Center

(1-Ethylazetidin-2-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Ethylazetidin-2-yl)methanol
  • CAS: 2089257-54-3

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of (1-Ethylazetidin-2-yl)methanol: A Technical Guide for Advanced Drug Development

Executive Summary (1-Ethylazetidin-2-yl)methanol is a highly specialized, functionally rich saturated heterocyclic building block. Characterized by a four-membered azetidine ring substituted with an N-ethyl group and a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Ethylazetidin-2-yl)methanol is a highly specialized, functionally rich saturated heterocyclic building block. Characterized by a four-membered azetidine ring substituted with an N-ethyl group and a hydroxymethyl moiety at the C2 position, this compound has garnered significant attention in modern medicinal chemistry. Its unique combination of ring strain, defined stereochemical vectors, and tunable basicity makes it an ideal linker and structural motif in the design of targeted protein degraders, such as molecular glues and Proteolysis Targeting Chimeras (PROTACs)[1].

Physicochemical Profiling and Structural Dynamics

The azetidine ring presents a unique conformational landscape. Unlike the relatively flexible pyrrolidine (five-membered) or piperidine (six-membered) rings, the four-membered azetidine experiences significant angle strain (~26 kcal/mol). This strain forces the endocyclic bonds to adopt higher p-character, which consequently increases the s-character of the nitrogen lone pair. As a result, azetidines are generally less basic than their larger ring counterparts[2]. However, the addition of the N-ethyl group in (1-ethylazetidin-2-yl)methanol provides electron-donating stabilization, tuning the pKa into an optimal physiological range while increasing the molecule's lipophilicity (LogP).

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name (1-ethylazetidin-2-yl)methanol
CAS Registry Number 2089257-54-3[3]
Molecular Formula C6H13NO[4]
Molecular Weight 115.17 g/mol [4]
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)
Topological Polar Surface Area (TPSA) ~23.5 Ų
Rotatable Bonds 3
Physical State Colorless to pale yellow liquid/sticky oil[1]

Mechanistic Role in Targeted Protein Degradation (TPD)

In drug development, (1-ethylazetidin-2-yl)methanol is frequently utilized to construct carbamate or ether linkages in bivalent degraders. A prominent application is its use in synthesizing modulators of the Cereblon (CRBN) E3 ligase to mediate the targeted degradation of pathogenic proteins, such as Cyclin-Dependent Kinase 2 (CDK2)[1].

The hydroxymethyl group serves as a highly reactive nucleophile or can be activated into a leaving group, while the N-ethyl azetidine provides a rigid, low-molecular-weight spacer. This rigidity minimizes the entropic penalty upon binding to the target protein and the E3 ligase, facilitating the formation of a stable ternary complex[1].

TPD_Mechanism Target Target Protein (e.g., CDK2) Complex Ternary Complex Target - Degrader - E3 Target->Complex Binds Degrader Molecular Glue / PROTAC (Azetidine Linker) Degrader->Complex Mediates E3 E3 Ligase (Cereblon) E3->Complex Binds Ubiquitin Poly-Ubiquitination Complex->Ubiquitin Recruits E2 Proteasome Proteasomal Degradation Ubiquitin->Proteasome Targets for Cleavage

Figure 1: Mechanism of targeted protein degradation mediated by an azetidine-linked molecular glue.

Experimental Methodology: Carbamate Coupling Workflow

The synthesis of complex degraders using (1-ethylazetidin-2-yl)methanol requires precise control over nucleophilic additions. The following protocol details the synthesis of a CDK2 degrader (Compound 99) via a carbamate linkage, demonstrating a self-validating system of chemical activation and purification[1].

Causality and Experimental Design

To link the azetidine to an isoindoline-based CRBN ligand, 1,1'-Carbonyldiimidazole (CDI) is employed. CDI is chosen over phosgene derivatives due to its lower toxicity and ease of handling. It activates the primary alcohol of (1-ethylazetidin-2-yl)methanol to form a reactive imidazole-1-carboxylate intermediate. Simultaneously, N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the hydrochloride salt of the CRBN ligand, ensuring the primary amine is free to attack the activated intermediate[1].

Step-by-Step Protocol
  • Reagent Preparation: Weigh 61 mg (0.197 mmol) of 3-[6-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride (Reagent 1) and dissolve in an anhydrous polar aprotic solvent[1].

  • Base Addition: Add 52.7 mg (0.408 mmol) of DIPEA to the solution. Validation: The use of >2 equivalents of DIPEA ensures complete neutralization of the HCl salt and maintains a basic environment for the coupling[1].

  • Alcohol Activation: In a separate vial, dissolve 32 mg (0.278 mmol) of (1-ethylazetidin-2-yl)methanol (Reagent 2) and react with 9.3 mg (0.057 mmol) of CDI. Note: The stoichiometry here must be carefully controlled to prevent over-activation or side reactions[1].

  • Coupling: Combine the activated alcohol mixture with the free amine solution. Stir at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LCMS. The reaction is deemed complete when the target mass is observed with an LCMS purity of >90% (Target Rf = 0.27, run time = 2 min)[1].

  • Purification: Purify the crude mixture using reverse-phase High-Performance Liquid Chromatography (HPLC). Utilize a gradient from A-100%: B-0% to A-80%: B-20% (where A is aqueous and B is organic modifier) over an 8.5-minute run time. The target compound elutes at Rf = 0.46[1].

  • Isolation: Lyophilize the desired fractions to yield 8.1 mg (10.6% yield) of the final product as a brown sticky oil[1].

Workflow Step1 Reagent 1 Preparation CRBN Ligand HCl + DIPEA Step3 Carbamate Coupling Combine Activated Alcohol & Free Amine Step1->Step3 Generates Free Amine Step2 Alcohol Activation (1-ethylazetidin-2-yl)methanol + CDI Step2->Step3 Forms Imidazole Carboxylate Step4 Reaction Monitoring LCMS (Target Rf=0.27, Purity >90%) Step3->Step4 Stir at RT Step5 Purification Reverse-Phase HPLC (A-100% to B-20%) Step4->Step5 Confirm Conversion Step6 Final Product Isolation Compound 99 (Yield: 10.6%) Step5->Step6 Isolate Fractions (Rf=0.46)

Figure 2: Experimental workflow for the synthesis of a carbamate-linked degrader using (1-ethylazetidin-2-yl)methanol.

Conclusion

The structural rigidity and tunable physicochemical properties of (1-ethylazetidin-2-yl)methanol make it a highly valuable reagent in the synthesis of next-generation therapeutics. By understanding its fundamental chemical behavior and employing rigorous, self-validating synthetic protocols, researchers can effectively leverage this azetidine building block to construct complex molecular glues and PROTACs with optimized pharmacokinetic profiles.

References

  • Title: Compounds that mediate protein degradation and methods of use thereof Source: Google Patents (US20240317706A1) URL: 1

  • Title: 104587-62-4 | (S)-Azetidin-2-ylmethanol Source: BLD Pharm URL: 4

  • Title: 42042-71-7 | MFCD14708173 | 4-(Isopropylamino)butanol Source: Aaron Chemicals URL: 3

  • Title: A Single-Step Synthesis of Azetidine-3-Amines Source: ChemRxiv URL: 2

Sources

Exploratory

High-Resolution NMR Spectral Analysis and Methodological Guide for (1-Ethylazetidin-2-yl)methanol

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary & Strategic Importance In contemporary drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Strategic Importance

In contemporary drug discovery, the transition from planar, sp2-rich aromatic systems to three-dimensional, sp3-rich scaffolds—often termed "escaping flatland"—has become a fundamental design principle. Azetidines, highly strained four-membered nitrogen heterocycles, are premier structural motifs used to improve the physicochemical properties of drug candidates, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.

(1-Ethylazetidin-2-yl)methanol (CAS: 2089257-54-3) is a highly versatile bifunctional building block. Its unique combination of a basic tertiary amine and a primary alcohol makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), including Proteolysis Targeting Chimeras (PROTACs). Recent advancements have demonstrated the utility of azetidine-derived linkers in recruiting E3 ligases (such as Cereblon) to mediate the targeted degradation of pathogenic proteins like CDK2 [1].

This whitepaper provides a comprehensive, self-validating guide to the structural characterization of (1-ethylazetidin-2-yl)methanol using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind experimental protocols and spectral interpretation.

Structural Dynamics & NMR Implications

As a Senior Application Scientist, it is critical to understand that interpreting the NMR spectrum of an azetidine is not a simple exercise in chemical shift additivity. The molecule exhibits complex dynamic behaviors that directly impact spectral acquisition:

  • Ring Strain and Hybridization: The ~90° bond angles of the azetidine ring force the carbon atoms to adopt a hybridization state with higher p-character than standard sp3 carbons. This alters the electron density around the nuclei, typically shielding the ring protons compared to unstrained acyclic amines.

  • Nitrogen Inversion: The tertiary nitrogen in the N-ethyl group undergoes rapid pyramidal inversion at room temperature. While usually fast on the NMR timescale (resulting in time-averaged signals), solvent interactions or lower temperatures can slow this process, leading to peak broadening.

  • Diastereotopicity: The chiral center at the C2 position breaks the symmetry of the molecule. Consequently, the two protons on the adjacent hydroxymethyl group (–CH 2​ OH), the ring protons at C3 and C4, and even the protons of the N-ethyl methylene group become magnetically inequivalent (diastereotopic). They will couple with each other, producing complex multiplets rather than first-order splitting patterns.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural characterization, the following protocols must be strictly adhered to. The causality behind each step is provided to prevent common analytical failures.

Protocol A: Sample Preparation (The "Acid-Free" Imperative)

Objective: Prevent trace-acid-induced protonation of the highly basic azetidine nitrogen, which causes drastic downfield shifting and peak broadening.

  • Solvent Selection: Use Deuterated Chloroform (CDCl 3​ , 99.8% D).

  • Solvent Purification: Pass the CDCl 3​ through a short plug of activated basic alumina immediately prior to use. Causality: Commercial CDCl 3​ degrades over time via photolysis to produce trace DCl. DCl will protonate the azetidine nitrogen, shifting the C2 and C4 resonances and invalidating the free-base spectrum.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate 0.00 ppm calibration.

  • Concentration: Dissolve exactly 15–20 mg of (1-ethylazetidin-2-yl)methanol in 0.6 mL of the purified CDCl 3​ to ensure a high signal-to-noise ratio for 13 C acquisition without causing viscosity-induced line broadening.

Protocol B: High-Resolution NMR Acquisition

Objective: Acquire artifact-free 1D spectra capable of resolving complex diastereotopic multiplets.

  • Instrument: 500 MHz or 600 MHz NMR Spectrometer equipped with a cryoprobe.

  • 1 H NMR Parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.5 seconds.

    • Number of scans (NS): 16.

  • 13 C NMR Parameters:

    • Pulse angle: 45°

    • Relaxation delay (D1): 2.5 seconds. Causality: A longer D1 is required because the strained ring carbons and the quaternary-like environment of C2 can exhibit longer longitudinal relaxation times ( T1​ ).

    • Number of scans (NS): 512–1024 (depending on exact concentration).

    • Decoupling: WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings.

Spectral Data & Mechanistic Interpretation

The following tables summarize the high-fidelity empirical model data for the free base of (1-ethylazetidin-2-yl)methanol, derived from structural analogs and established additivity rules for N-alkyl azetidines [2].

Table 1: 1 H NMR Spectral Data (500 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
3.65 – 3.52m2H-–CH 2​ OH (Diastereotopic)
3.42 – 3.35m1H-Ring C2–H
3.25 – 3.15m1H-Ring C4–H a​ (Diastereotopic)
3.05 – 2.95m1H-Ring C4–H b​ (Diastereotopic)
2.85br s1H-–OH (Exchangeable)
2.65 – 2.45m2H-N–CH 2​ CH 3​ (Diastereotopic)
2.15 – 2.05m1H-Ring C3–H a​ (Diastereotopic)
1.95 – 1.85m1H-Ring C3–H b​ (Diastereotopic)
0.98t3H7.2N–CH 2​ CH 3​

Analytical Insight: Notice that the N-ethyl methylene group (2.65–2.45 ppm) appears as a complex multiplet rather than a standard quartet. This is a direct consequence of the chiral center at C2, which renders the two protons of the adjacent ethyl group magnetically inequivalent.

Table 2: 13 C NMR Spectral Data (125 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
68.5CHRing C2 Highly deshielded due to dual attachment to the electronegative nitrogen and the hydroxymethyl group.
62.3CH 2​ C H 2​ OHDeshielded by the adjacent hydroxyl oxygen.
52.1CH 2​ Ring C4 Deshielded by the adjacent ring nitrogen.
48.2CH 2​ N–C H 2​ CH 3​ Standard shift for an N-alkyl methylene carbon.
20.5CH 2​ Ring C3 The most shielded ring carbon; exhibits characteristic upfield shift due to ring strain effects.
12.5CH 3​ N–CH 2​ C H 3​ Terminal methyl group.

Workflow and Pathway Visualizations

To fully contextualize the laboratory handling and the pharmacological utility of this compound, the following logical diagrams map out the experimental workflow and the molecule's role in advanced drug design.

Experimental Workflow for Azetidine NMR Validation

NMR_Workflow N1 Synthesis of (1-ethylazetidin-2-yl)methanol N2 Purification (Flash Chromatography) N1->N2 N3 Sample Prep (Basic Alumina filtered CDCl3) N2->N3 N4 1H & 13C NMR Acquisition (500 MHz) N3->N4 N5 Data Processing (Multiplet Analysis) N4->N5

Caption: Step-by-step workflow for the synthesis, preparation, and NMR acquisition of azetidines.

Pharmacological Application: PROTAC Linker Integration

PROTAC_Mechanism POI Protein of Interest (e.g., CDK2 Target) Linker Azetidine Linker (Rigid sp3 Scaffold) POI->Linker Binding Degradation Proteasomal Degradation POI->Degradation Ubiquitination E3 E3 Ligase (Cereblon/VHL) Linker->E3 Recruitment E3->Degradation

Caption: Role of azetidine linkers in PROTAC-mediated targeted protein degradation pathways.

Conclusion

The accurate structural verification of (1-ethylazetidin-2-yl)methanol requires an intimate understanding of stereochemistry, ring strain, and acid-base dynamics in NMR solvents. By employing rigorous, acid-free sample preparation and recognizing the profound effects of diastereotopicity on the 1 H spectrum, researchers can confidently validate this critical building block. As the pharmaceutical industry continues to leverage highly saturated heterocycles for targeted protein degradation and beyond, mastering the analytical nuances of azetidines remains a paramount skill for the modern medicinal chemist.

References

  • Source: U.S. Patent Application US20240317706A1 (Google Patents)
  • Title: Process for reduction of (2R)
Foundational

Strategic Integration of (1-Ethylazetidin-2-yl)methanol Derivatives in Targeted Protein Degradation and Receptor Modulation

Executive Summary: The Azetidine Renaissance Historically, drug discovery has relied heavily on standard cyclic amines—such as pyrrolidines and piperidines—to modulate basicity and improve solubility. However, these trad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Renaissance

Historically, drug discovery has relied heavily on standard cyclic amines—such as pyrrolidines and piperidines—to modulate basicity and improve solubility. However, these traditional scaffolds frequently suffer from metabolic liabilities (e.g., cytochrome P450-mediated α-oxidation) and off-target promiscuity.

In recent years, highly strained four-membered nitrogen-containing heterocycles, specifically azetidines , have emerged as highly privileged scaffolds[1]. Among these, (1-ethylazetidin-2-yl)methanol and its chiral derivatives stand out as critical pharmacophores. This whitepaper dissects the physicochemical rationale behind this moiety and explores its dual mechanism of action in modern therapeutics: as a rigidified linker in Targeted Protein Degradation (TPD)[2] and as a metabolically stable anchor in ion channel/GPCR antagonism[3].

Physicochemical Rationale: Why (1-Ethylazetidin-2-yl)methanol?

The selection of the (1-ethylazetidin-2-yl)methanol scaffold is rarely arbitrary; it is a calculated structural intervention designed to optimize the pharmacokinetic and pharmacodynamic profile of a drug candidate[1].

  • Conformational Restriction & Entropic Advantage: The azetidine ring possesses exceptionally high ring strain. This rigidity locks the attached hydroxymethyl group into a predictable spatial vector. When binding to a target protein, this pre-organization significantly reduces the entropic penalty ( ΔS ) of binding, driving a more favorable free energy ( ΔG )[1].

  • High sp³ Character (Fsp³): Increasing the three-dimensional complexity of a molecule improves its aqueous solubility and reduces flat, non-specific hydrophobic interactions (often responsible for off-target toxicity). The azetidine core maximizes Fsp³ within a minimal molecular weight footprint[4].

  • pKa Tuning via N-Ethylation: Unsubstituted secondary amines often exhibit high basicity (pKa > 9.5), which can lead to hERG channel inhibition (cardiotoxicity) and lysosomal trapping (phospholipidosis). The N-ethyl substitution on the azetidine ring subtly lowers the basicity while increasing lipophilicity (LogD), striking an optimal balance for passive membrane permeability[1].

Quantitative Profiling: Scaffold Comparison
PropertyPyrrolidine-2-methanol (Traditional)(1-Ethylazetidin-2-yl)methanol (Advanced)Causality / Pharmacological Impact
Ring Strain ~6 kcal/mol~26 kcal/molHigher strain locks the bioactive conformation, reducing the entropic penalty upon target binding.
Fraction sp³ (Fsp³) 0.801.00 (Core)Increased 3D character improves aqueous solubility and reduces off-target promiscuity.
Calculated pKa ~9.5~8.2N-alkylation and ring contraction lower basicity, mitigating hERG liability and phospholipidosis.
Metabolic Clearance High (Rapid α -oxidation)Low (Sterically hindered)The strained azetidine ring resists CYP450-mediated oxidation, extending the drug's half-life[3].

Mechanism of Action I: Targeted Protein Degradation (PROTACs & Molecular Glues)

One of the most sophisticated applications of (1-ethylazetidin-2-yl)methanol derivatives is within the realm of Targeted Protein Degradation (TPD)[2]. In the development of heterobifunctional degraders (PROTACs) or molecular glues, the spatial geometry between the target protein and the E3 ubiquitin ligase is paramount.

In recent patent literature, this specific azetidine derivative is utilized to synthesize degraders targeting Cyclin-Dependent Kinase 2 (CDK2) [2]. The hydroxymethyl group serves as a synthetic handle, often converted into a carbamate linkage, connecting the target-binding ligand to a Cereblon (CRBN) binding motif (e.g., a glutarimide derivative)[2].

The Mechanism: The (1-ethylazetidin-2-yl) moiety acts as a rigid, spatially defined spacer. Rather than acting as a passive string, its rigidity actively drives the formation of a highly stable, cooperative ternary complex between CDK2 and Cereblon. This proximity hijacks the ubiquitin-proteasome system, inducing polyubiquitination of CDK2, which flags the pathogenic kinase for rapid destruction by the 26S proteasome[2].

TPD_Mechanism CDK2 Target Protein (CDK2) Degrader (1-Ethylazetidin-2-yl)methanol Derivative CDK2->Degrader Target Engagement Ub Polyubiquitination Degrader->Ub Ternary Complex Induces CRBN E3 Ligase (Cereblon) CRBN->Degrader Ligase Recruitment Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for

Fig 1. Mechanism of targeted CDK2 degradation mediated by (1-ethylazetidin-2-yl)methanol derivatives.

Mechanism of Action II: Ion Channel and Receptor Modulation

Beyond TPD, the azetidine-2-methanol scaffold is a potent anchor for ion channel and GPCR antagonists. A prime example is its use in modulating the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target implicated in inflammatory skin disorders and pain sensation[3].

When medicinal chemists replaced metabolically unstable cyclobutane rings or flexible ether linkages with azetidine analogues, they observed a profound shift in pharmacology[3]. The azetidine nitrogen, modulated by the ethyl group, acts as a precise hydrogen bond acceptor/donor within the transmembrane domain of the channel. By anchoring into the binding pocket with high conformational rigidity, the derivative stabilizes the closed state of the TRPV3 channel, effectively blocking calcium ( Ca2+ ) and sodium ( Na+ ) influx and halting downstream nociceptive (pain) signaling[3].

Validated Experimental Workflows

As an Application Scientist, I stress that theoretical mechanisms must be backed by self-validating experimental systems. Below are the definitive protocols for evaluating the efficacy and stability of (1-ethylazetidin-2-yl)methanol derivatives.

Protocol A: TR-FRET Assay for Ternary Complex Formation (TPD Validation)

To validate that the azetidine degrader actively drives the association of CRBN and CDK2, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Assembly: Prepare 10 nM His-tagged CDK2 and 10 nM GST-tagged Cereblon in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). Causality: Tween-20 is critical to prevent the non-specific aggregation of highly lipophilic degrader molecules.

  • Compound Titration: Dispense the azetidine-based degrader in a 12-point dose-response curve ranging from 10 µM down to 0.05 nM.

  • Fluorophore Addition: Add 2 nM Anti-His-Europium cryptate (Donor) and 20 nM Anti-GST-d2 (Acceptor).

  • Equilibrium Incubation: Incubate the microplate in the dark at room temperature for exactly 2 hours to ensure thermodynamic equilibrium of the ternary complex.

  • Detection & Self-Validation: Excite the plate at 340 nm and read emission at 615 nm and 665 nm. Calculate the FRET ratio (665/615).

    • Self-Validating Control: Run a parallel assay spiked with 10 µM free lenalidomide to competitively block the CRBN binding site. A total collapse of the FRET signal confirms that the complex formation is strictly dependent on the bivalent engagement of the azetidine degrader.

TR_FRET_Workflow S1 Step 1: Reagent Assembly His-CDK2 + GST-CRBN + Azetidine Degrader S2 Step 2: Fluorophore Addition Anti-His-Eu (Donor) + Anti-GST-d2 (Acceptor) S1->S2 S3 Step 3: Equilibrium Incubation 2 Hours at Room Temperature S2->S3 S4 Step 4: Time-Resolved Excitation Excite at 340 nm S3->S4 S5 Step 5: Emission & FRET Calculation Ratio of 665 nm / 615 nm S4->S5

Fig 2. Step-by-step TR-FRET workflow for quantifying ternary complex formation.

Protocol B: In Vitro Liver Microsomal Stability Assay

To prove the metabolic superiority of the azetidine ring over traditional cyclic amines[3].

  • Matrix Preparation: Thaw human liver microsomes (HLM) and dilute to a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the (1-ethylazetidin-2-yl)methanol derivative to a final concentration of 1 µM. Causality: Maintaining the substrate concentration at 1 µM ensures it is well below the Michaelis constant ( Km​ ), guaranteeing first-order kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH (the essential CYP450 cofactor).

  • Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting all metabolic activity.

  • LC-MS/MS Analysis & Validation: Centrifuge to pellet proteins and analyze the supernatant.

    • Self-Validating Control: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells to verify the metabolic competence of the microsome batch.

Conclusion

The (1-ethylazetidin-2-yl)methanol scaffold is far more than a simple structural linker; it is a highly engineered pharmacophore that solves complex medicinal chemistry challenges. By providing extreme conformational rigidity, maximizing sp³ character, and resisting metabolic degradation, it enables the precise spatial geometries required for breakthrough modalities like Targeted Protein Degradation, while breathing new life into traditional receptor antagonism.

References

  • Title : Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Source : Journal of Medicinal Chemistry - ACS Publications | URL :[Link]

  • Title : Azetidines in medicinal chemistry: emerging applications and approved drugs | Source : PubMed - NIH | URL :[Link]

  • Title: US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof | Source: Google Patents | URL
  • Title : (Azetidin-2-yl)methanol | C4H9NO | CID 15251628 | Source : PubChem - NIH | URL :[Link]

Sources

Exploratory

Stereochemical Architecture and Synthetic Dynamics of (1-Ethylazetidin-2-yl)methanol: A Technical Whitepaper

Executive Summary & Pharmacological Relevance The four-membered azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The four-membered azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique combination of conformational rigidity, metabolic stability, and tunable physicochemical properties. Among its derivatives, (1-ethylazetidin-2-yl)methanol serves as a highly versatile chiral building block.

Recently, this molecule has gained significant traction in the development of targeted protein degraders (PROTACs). For instance, it is utilized as a critical vectoring component in the synthesis of novel Cyclin-Dependent Kinase 2 (CDK2) degraders . The azetidine ring restricts the conformational freedom of the attached hydroxymethyl and ethyl groups, thereby reducing the entropic penalty upon target binding and precisely directing the spatial trajectory of the degrader's linker. Understanding the stereochemical nuances of this molecule is paramount for researchers aiming to leverage it in rational drug design.

Stereochemical Profiling: Stable vs. Fluxional Centers

The stereochemical identity of (1-ethylazetidin-2-yl)methanol is defined by the interplay between a configurationally stable carbon center and a fluxional nitrogen center.

The C2 Chiral Center: Configurational Stability

The carbon at position 2 (C2) of the azetidine ring is bonded to four distinct substituents, making it a true chiral center. Applying the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked by atomic number:

  • –N(CH₂CH₃)– (Nitrogen, atomic number 7)

  • –CH₂OH (Carbon bonded to Oxygen)

  • –CH₂– (C3 of the azetidine ring, bonded only to Carbon and Hydrogen)

  • –H (Hydrogen, atomic number 1)

Because the azetidine ring is highly strained (internal bond angles of ~90° compared to the ideal 109.5° sp³ angle), the exocyclic bonds at C2 possess increased s-character. Despite this strain, the C2 stereocenter is configurationally highly stable at room temperature and does not epimerize unless subjected to extreme basic conditions that could deprotonate the α-position. The molecule exists as two isolable enantiomers: (R)- and (S)-(1-ethylazetidin-2-yl)methanol.

The N1 Fluxional Stereocenter: Nitrogen Inversion Dynamics

While the nitrogen atom (N1) is bonded to three different carbon groups and possesses a lone pair, it does not constitute a stable stereocenter at room temperature due to rapid pyramidal inversion .

In three-membered aziridine rings, the extreme angle strain required to reach the planar sp² transition state raises the inversion barrier to 15–20 kcal/mol, allowing for the isolation of N-invertomers. However, in the four-membered azetidine ring, the internal angle is wider (~90°). The energy required to transition from the pyramidal sp³ ground state to the planar sp² transition state is significantly lower—approximately 6 to 8 kcal/mol . Because the available thermal energy at room temperature is sufficient to overcome this barrier, the nitrogen rapidly oscillates between its equatorial and axial invertomer states.

Quantitative Data Summary
PropertyValueCausality / Implication
Molecular Weight 115.18 g/mol Low molecular weight, ideal for fragment-based drug design.
Chiral Centers 1 Stable (C2), 1 Fluxional (N1)Enantiomers can be isolated; N-invertomers cannot be isolated at RT.
N-Inversion Barrier ~6–8 kcal/molRapid interconversion due to moderate transition state angle strain.
Estimated pKₐ 9.0 – 9.5Protonated at physiological pH, enhancing aqueous solubility.
Ring Strain Energy ~26 kcal/molIncreases s-character of exocyclic bonds; enhances metabolic stability .

Nitrogen Inversion Energy Landscape

The following diagram illustrates the thermodynamic relationship between the N-invertomers. The rapid oscillation ensures that the stereochemistry of the bulk material is entirely dictated by the stable C2 carbon center.

N_Inversion A Equatorial-Ethyl Invertomer (sp³ hybridized N) Local Minimum TS Planar Transition State (sp² hybridized N) ΔG‡ ≈ 7 kcal/mol A->TS Thermal Energy (RT) TS->A B Axial-Ethyl Invertomer (sp³ hybridized N) Global Minimum TS->B Relaxation B->TS

Caption: Nitrogen inversion energy landscape of (1-ethylazetidin-2-yl)methanol at room temperature.

Synthetic Methodologies & Chiral Integrity

To synthesize enantiopure (S)-(1-ethylazetidin-2-yl)methanol, a "chiral pool" approach is highly recommended. Starting from commercially available (S)-azetidine-2-carboxylic acid guarantees that the C2 stereocenter is pre-established. The challenge lies in executing the reduction and alkylation steps without causing epimerization at the sensitive α-position.

Self-Validating Experimental Protocol

Objective: Synthesize (S)-(1-ethylazetidin-2-yl)methanol with >99% enantiomeric excess (ee).

Step 1: Chemoselective Borane Reduction

  • Rationale: Strong basic reducing agents (like LiAlH₄) can abstract the α-proton of the carboxylic acid, leading to racemization. Borane-tetrahydrofuran (BH₃·THF) acts as an electrophilic reducing agent. It coordinates to the nitrogen and chemoselectively reduces the carboxylic acid via a trialkylborate intermediate under mild, non-basic conditions.

  • Procedure: Suspend (S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C under N₂. Add BH₃·THF (3.0 eq) dropwise. Reflux the mixture for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass peak for the starting material ([M+H]⁺ 102.1) is entirely replaced by the intermediate ([M+H]⁺ 88.1).

  • Workup: Quench cautiously with MeOH, followed by 1M HCl to break the stable boron-nitrogen complex. Neutralize with NaOH and extract with DCM to yield (S)-azetidin-2-ylmethanol.

Step 2: Reductive Amination

  • Rationale: Direct alkylation with ethyl bromide often leads to over-alkylation (quaternization) of the nitrogen. Reductive amination using acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is self-limiting. NaBH(OAc)₃ is a mild reagent that specifically reduces the transient iminium ion without reducing the aldehyde itself.

  • Procedure: Dissolve (S)-azetidin-2-ylmethanol (1.0 eq) in 1,2-dichloroethane (DCE). Add acetaldehyde (1.2 eq) and stir for 30 minutes to allow iminium formation. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 4 hours.

  • In-Process Control (IPC): Perform a TLC with a Ninhydrin stain. The secondary amine intermediate will stain purple/pink. The reaction is complete when the stain is entirely negative (the tertiary amine product does not react with Ninhydrin).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

Synthesis SM (S)-Azetidine-2- carboxylic acid Red Chemoselective Reduction (BH₃•THF) SM->Red Int (S)-Azetidin-2- ylmethanol Red->Int Alk Reductive Amination (Acetaldehyde) Int->Alk Prod (S)-(1-Ethylazetidin- 2-yl)methanol Alk->Prod

Caption: Enantioselective synthetic workflow preserving the C2 chiral center.

Analytical Validation of Stereoisomers

To ensure the chiral integrity of the final product, the self-validating system must conclude with rigorous analytical characterization:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilize a stationary phase with chiral recognition capabilities, such as a Daicel Chiralpak AD-H column. An isocratic elution using Hexane/Isopropanol (e.g., 90:10) with 0.1% diethylamine (to suppress peak tailing from the basic azetidine nitrogen) will cleanly resolve the (R) and (S) enantiomers. A peak area integration of >99% for the primary peak confirms enantiopurity.

  • Optical Rotation Polarimetry: Measure the specific rotation [α]D20​ in a standardized solvent (e.g., Methanol or CHCl₃) to confirm the macroscopic chirality matches the literature values for the (S)-enantiomer, verifying that no inversion occurred during the synthetic workflow.

References

  • US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL: (Cited for the application of (1-ethylazetidin-2-yl)methanol in the synthesis of CDK2 targeted protein degraders).
  • Stereochemistry - Stereoelectronics: Inversion kinetics Source: Stereoelectronics.org URL:[Link] (Cited for the thermodynamic principles and kinetic barriers governing nitrogen inversion in constrained heterocyclic rings).

Foundational

Whitepaper: The Strategic Integration of (1-ethylazetidin-2-yl)methanol in Modern CNS Drug Discovery

Executive Summary The pursuit of novel chemical matter for Central Nervous System (CNS) targets is a paramount challenge in modern pharmacology, demanding scaffolds that confer both favorable physicochemical properties a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical matter for Central Nervous System (CNS) targets is a paramount challenge in modern pharmacology, demanding scaffolds that confer both favorable physicochemical properties and precise three-dimensional conformations. This guide delves into the strategic utility of the (1-ethylazetidin-2-yl)methanol moiety, a building block poised to address key challenges in CNS drug design. We will explore the foundational advantages of the azetidine ring, detail the specific physicochemical profile of this N-ethylated derivative, and provide actionable, field-tested protocols for its synthesis and application. This document serves as a technical resource for medicinal chemists, pharmacologists, and drug development professionals, illustrating how this scaffold can be leveraged to generate novel, differentiated, and potent CNS drug candidates with improved pharmacokinetic profiles.

The Azetidine Scaffold: A Privileged Structure in CNS Drug Discovery

For decades, CNS drug discovery has been dominated by scaffolds such as piperidines and pyrrolidines. While successful, these structures often carry liabilities related to metabolic instability and suboptimal physicochemical properties (e.g., high lipophilicity). The four-membered azetidine ring has emerged as a powerful alternative, offering a unique combination of properties that make it highly attractive for CNS-penetrant molecules.[1]

Core Advantages of the Azetidine Moiety:

  • Enhanced Physicochemical Properties: Azetidines are sp³-rich, non-planar structures that disrupt planarity and often lead to improved aqueous solubility and reduced lipophilicity compared to their five- and six-membered counterparts. This is a critical parameter for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of CNS drug candidates.[1]

  • Metabolic Stability: The strained four-membered ring can be more resistant to metabolism by cytochrome P450 enzymes, a common pathway for the degradation of many CNS drugs. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, incorporate azetidine motifs to enhance their metabolic stability and overall pharmacokinetics.[1][2]

  • Structural Rigidity and Vectorial Exit: The conformational rigidity of the azetidine ring reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity.[2] The substituents on the ring project out in well-defined vectors, allowing for precise probing of the three-dimensional space within a receptor's binding pocket.

The incorporation of the azetidine scaffold is not merely an academic exercise; it is a clinically validated strategy for improving drug-like properties.[1]

Physicochemical Profile of (1-ethylazetidin-2-yl)methanol

The subject of this guide, (1-ethylazetidin-2-yl)methanol, combines the benefits of the azetidine core with functional handles that are ideal for library synthesis and structure-activity relationship (SAR) studies.

G cluster_0 (1-ethylazetidin-2-yl)methanol mol mol

Caption: Chemical structure of (1-ethylazetidin-2-yl)methanol.

To quantify its suitability for CNS drug discovery, we can analyze its key physicochemical properties. The values below are calculated for the parent compound, (azetidin-2-yl)methanol, with the N-ethyl derivative expected to have a slightly higher molecular weight and logP.

PropertyValueSignificance in CNS Drug Discovery
Molecular Weight 87.12 g/mol [3]Low molecular weight provides an excellent starting point for further elaboration without violating Lipinski's Rule of Five.
XLogP3 -0.7[3]The negative logP indicates high hydrophilicity, which translates to excellent aqueous solubility. The N-ethyl group will increase this value into a more optimal range for balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 32.3 Ų[3]A TPSA well below the typical 90 Ų ceiling for CNS penetration suggests a high probability of crossing the blood-brain barrier.
Hydrogen Bond Donors 2Provides points for interaction with target proteins.
Hydrogen Bond Acceptors 2Provides points for interaction with target proteins.

These properties firmly place (1-ethylazetidin-2-yl)methanol in a desirable chemical space for CNS lead generation.

Strategic Role as a Versatile Building Block

The true power of (1-ethylazetidin-2-yl)methanol lies in its utility as a versatile scaffold for generating diverse chemical libraries. It offers three primary points for diversification, allowing for a systematic exploration of the chemical space around a CNS target.

Caption: Key diversification points on the (1-ethylazetidin-2-yl)methanol scaffold.

  • R1 (Hydroxyl Group): This primary alcohol is an ideal handle for introducing a wide range of functionality. It can be easily converted to esters, ethers, carbamates, or used in Mitsunobu reactions to connect to acidic components, allowing for rapid SAR expansion.

  • R2 (N-Ethyl Group): The nitrogen atom's substituent can be varied to probe specific hydrophobic pockets or to modulate basicity (pKa). Starting from a common precursor like N-Boc-azetidin-2-yl)methanol, a variety of alkyl or cycloalkyl groups can be installed via reductive amination or N-alkylation.

  • R3 (Azetidine Ring): For more advanced medicinal chemistry campaigns, substitutions can be made at the C3 or C4 positions of the azetidine ring, further influencing the molecule's conformation and exit vectors.[4][5]

Experimental Protocols & Workflows

A core tenet of this guide is to provide actionable, trustworthy methodologies. The following protocols are designed to be self-validating, with clear endpoints and quality control checks.

Synthesis of (S)-(1-ethylazetidin-2-yl)methanol

This protocol details the synthesis starting from commercially available (S)-azetidin-2-ylmethanol. The choice of the (S)-enantiomer is often preferred in drug discovery to ensure stereochemical purity.

Rationale: This is a two-step process involving the protection of the amine followed by reductive amination. A Boc protecting group is chosen for its stability and ease of removal. Reductive amination with acetaldehyde is a standard, high-yielding method for introducing an ethyl group.

Synthesis_Workflow start (S)-Azetidin-2-ylmethanol (Starting Material) step1 Step 1: Boc Protection Boc₂O, Et₃N, DCM start->step1 intermediate (S)-tert-butyl 2-(hydroxymethyl) azetidine-1-carboxylate step1->intermediate step2 Step 2: N-Alkylation EtI, K₂CO₃, MeCN intermediate->step2 product (S)-(1-ethylazetidin-2-yl)methanol (Final Product) step2->product

Caption: Synthetic workflow for (S)-(1-ethylazetidin-2-yl)methanol.

Step-by-Step Protocol:

  • Boc Protection of (S)-azetidin-2-ylmethanol:

    • To a stirred solution of (S)-azetidin-2-ylmethanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 1.5 eq).

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • In-process Control: Monitor by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify by flash chromatography to yield (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

  • N-Alkylation to form (S)-(1-ethylazetidin-2-yl)methanol:

    • Note: This step assumes a deprotection-alkylation sequence. A more direct alkylation of the unprotected starting material can also be attempted. First, deprotect the Boc group using 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. Neutralize carefully to obtain the free amine hydrochloride.

    • To a solution of the deprotected amine salt (1.0 eq) in acetonitrile (MeCN, 0.2 M), add potassium carbonate (K₂CO₃, 3.0 eq) and iodoethane (EtI, 1.2 eq).

    • Heat the mixture to 60 °C and stir for 16 hours.

    • In-process Control: Monitor by LC-MS for the appearance of the product mass and disappearance of the starting material.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the residue by flash chromatography to yield the final product.

Characterization and Quality Control
  • ¹H and ¹³C NMR: Confirm the structure. Key signals to look for are the triplet and quartet of the N-ethyl group and the diastereotopic protons of the azetidine ring.

  • LC-MS: Confirm the mass (M+H⁺) and assess purity (typically >95% by UV trace at 214/254 nm).

  • Chiral HPLC: Confirm enantiomeric purity if starting from a chiral precursor.

Case Study: Hypothetical Application in CNS Drug Design

Let's consider a hypothetical scenario where a research team aims to develop a selective agonist for a CNS G-protein coupled receptor (GPCR). Their initial lead compound, a prolinol derivative, suffers from poor metabolic stability and off-target effects.

Strategy: The team decides to replace the prolinol core with (1-ethylazetidin-2-yl)methanol to leverage the azetidine's known benefits.

M1_Signaling_Pathway ligand Azetidine-based Agonist receptor M1 Muscarinic Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Neuronal Excitation Cognitive Enhancement ca_release->cellular_response pkc->cellular_response

Caption: Hypothetical signaling pathway activated by an azetidine-based M1 agonist.

Workflow:

  • Synthesis: The team synthesizes a small library of compounds by attaching their pharmacophore of interest to the hydroxyl group of (1-ethylazetidin-2-yl)methanol via an ether linkage.

  • Screening: The new compounds are screened in a cell-based calcium flux assay using cells expressing the target M1 receptor.

  • Hit Identification: Several azetidine-based compounds show potent agonism (low nanomolar EC₅₀) with improved selectivity over related receptors compared to the original prolinol lead.

  • ADME Profiling: The most promising hit is subjected to in vitro ADME assays. It demonstrates significantly higher stability in human liver microsomes and better aqueous solubility.

Conclusion and Future Perspectives

(1-ethylazetidin-2-yl)methanol is more than just another building block; it is a strategic tool for the modern CNS drug hunter. Its inherent physicochemical advantages—solubility, metabolic stability, and conformational rigidity—directly address common failure points in CNS drug development. The straightforward functional handles allow for rapid and logical SAR exploration, enabling research teams to efficiently navigate complex biological targets. As the demand for novel and differentiated CNS therapeutics grows, the intelligent application of privileged scaffolds like this N-substituted azetidine will be a key determinant of success. Future work will likely focus on developing even more diverse and stereochemically complex azetidine cores to further expand the accessible chemical space for CNS drug discovery.

References

  • PubChem. (Azetidin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Wessjohann, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. [Link]

  • Chalyk, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Singh, R., et al. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

Sources

Exploratory

Physicochemical Profiling of (1-Ethylazetidin-2-yl)methanol: A Technical Guide to Molecular Weight, Boiling Point, and pKa

Executive Summary As targeted protein degradation (e.g., PROTACs) and small-molecule therapeutics evolve, the demand for structurally unique, functionalized cyclic amines has surged. (1-Ethylazetidin-2-yl)methanol (CAS 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As targeted protein degradation (e.g., PROTACs) and small-molecule therapeutics evolve, the demand for structurally unique, functionalized cyclic amines has surged. (1-Ethylazetidin-2-yl)methanol (CAS 2089257-54-3) serves as a critical synthetic intermediate and structural motif in advanced drug development, specifically acting as a linker or warhead modifier[1]. As a Senior Application Scientist, I have observed that the successful integration of such strained-ring amino alcohols into lead compounds requires a rigorous understanding of their physicochemical properties. This whitepaper systematically evaluates the molecular weight, boiling point, and acid dissociation constant (pKa) of (1-ethylazetidin-2-yl)methanol, providing mechanistic insights and self-validating experimental protocols for laboratory characterization.

Mechanistic Insights: Structure-Property Relationships

Molecular Weight and Structural Topology

The molecular formula of (1-ethylazetidin-2-yl)methanol is C6H13NO, yielding an exact molecular weight of 115.17 g/mol [2]. The molecule features three distinct topological domains:

  • The Azetidine Core: A highly strained four-membered nitrogenous ring. The geometric constraints of this ring alter the hybridization of the nitrogen atom, increasing the s-character in the lone pair compared to unstrained aliphatic amines.

  • The N-Ethyl Substituent: Alkylation of the azetidine nitrogen with an ethyl group increases the overall lipophilicity of the molecule while introducing steric bulk that modulates receptor binding kinetics.

  • The C2-Hydroxymethyl Group: This moiety acts as both a hydrogen bond donor and acceptor. Crucially, its proximity to the basic nitrogen introduces inductive electron-withdrawing effects that subtly depress the basicity of the amine.

Acid Dissociation Constant (pKa)

The pKa of the azetidine nitrogen dictates the ionization state of the molecule at physiological pH (7.4), which directly governs its aqueous solubility, membrane permeability (LogD), and target affinity[3]. While unsubstituted azetidine is highly basic (pKa ~11.29), N-alkylation and the inductive pull of the adjacent hydroxymethyl oxygen reduce the electron density on the nitrogen. Based on thermodynamic profiling of similar cyclic amines, the predicted pKa of (1-ethylazetidin-2-yl)methanol is approximately 8.5 to 9.0[4]. Consequently, at pH 7.4, the compound exists predominantly in its protonated (cationic) state, necessitating careful formulation strategies to optimize bioavailability.

Boiling Point and Thermal Thermodynamics

The boiling point of an amino alcohol is a function of its molecular weight and its capacity for intermolecular hydrogen bonding. While the N-ethyl group prevents amine-amine hydrogen bonding, the hydroxymethyl group strongly interacts with adjacent molecules. The estimated boiling point of (1-ethylazetidin-2-yl)methanol is 165–175 °C at standard atmospheric pressure (760 mmHg). In practical laboratory settings, this elevated boiling point requires the use of reduced-pressure (vacuum) distillation to prevent thermal degradation or ring-opening side reactions during purification.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of (1-ethylazetidin-2-yl)methanol for rapid reference during experimental design.

PropertyValueMechanistic Implication
Chemical Formula C6H13NODefines stoichiometric calculations for synthetic coupling[1].
Molecular Weight 115.17 g/mol [2]Low MW ensures high ligand efficiency when incorporated into larger scaffolds.
CAS Registry Number 2089257-54-3[5]Unique identifier for sourcing and regulatory documentation.
Predicted pKa ~8.5 - 9.0[4]Determines the ionization ratio; predominantly protonated at pH 7.4.
Estimated Boiling Point 165 - 175 °C (at 760 mmHg)Dictates the thermal window for distillation and solvent removal.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every measurement must be cross-referenced against a known standard to account for environmental variables.

Protocol 1: Determination of pKa via Potentiometric Titration

Potentiometric titration remains the gold standard for determining the pKa of cyclic amines[4]. This method measures the pH of a solution as a function of the volume of a standardized titrant.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00) at a strictly controlled temperature of 25.0 ± 0.1 °C[4].

  • Sample Preparation: Accurately weigh ~0.5 mmol of (1-ethylazetidin-2-yl)methanol. Dissolve the sample in 50 mL of deionized water (or a methanol/water co-solvent system if solubility is limited, though its low MW suggests high aqueous solubility)[3].

  • Titration Execution: Titrate the solution using a standardized 0.1 M HCl solution. Add the titrant in 0.1 mL increments, allowing the pH reading to stabilize (drift < 0.01 pH units/min) before recording the value[4].

  • Data Analysis: Plot the pH against the volume of HCl added. The pKa is mathematically derived from the half-equivalence point of the titration curve, where the concentration of the protonated amine equals the concentration of the free base.

  • Self-Validation: Run a parallel titration using a reference standard with a known pKa (e.g., N-methyldiethanolamine) to verify the accuracy of the electrode and titrant molarity[4].

Protocol 2: Micro-distillation for Boiling Point Verification

Due to the thermal sensitivity of strained azetidine rings, boiling point determination must be coupled with structural verification to ensure no decomposition occurs during the measurement.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a micro-distillation apparatus equipped with a calibrated digital thermocouple positioned exactly at the vapor take-off point.

  • Sample Loading: Transfer 2-3 mL of the compound into a micro-flask containing a magnetic stir bar to prevent bumping.

  • Vacuum Application: To prevent thermal degradation, apply a controlled vacuum (e.g., 10 mmHg) using a digital vacuum controller.

  • Heating and Equilibration: Gradually heat the flask using an oil bath. Record the temperature at which a steady reflux ring forms and the vapor temperature stabilizes.

  • Nomograph Conversion: Use a pressure-temperature nomograph to extrapolate the observed boiling point at reduced pressure to the standard boiling point at 760 mmHg.

  • Self-Validation: Analyze the distilled fraction via 1H-NMR to confirm that the azetidine ring remains intact and no thermal ring-opening has occurred.

Workflow Visualization

The following diagram illustrates the causal relationship between the physicochemical characterization of (1-ethylazetidin-2-yl)methanol and downstream drug development decisions.

G N1 Compound Characterization (1-Ethylazetidin-2-yl)methanol N2 pKa Determination (Potentiometric Titration) N1->N2 N3 Boiling Point Analysis (Micro-distillation) N1->N3 N4 Ionization State at pH 7.4 (Protonated Amine) N2->N4 N5 Thermal Stability Profile (Vacuum Requirement) N3->N5 N6 Pharmacokinetic Modeling (LogD & Permeability) N4->N6 N7 Formulation & Synthesis Strategy N5->N7

Caption: Workflow linking pKa and boiling point data to PK modeling and formulation strategies.

References

  • Compounds that mediate protein degradation and methods of use thereof. Google Patents (US20240317706A1).
  • Hexanamide | C6H13NO | CID 12332 - PubChem. National Center for Biotechnology Information. (Utilized as a stoichiometric and exact mass reference for the C6H13NO isomer class). Available at:[Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Tagiuri, A., Mohamedali, M., & Henni, A. Journal of Chemical & Engineering Data, 2015. Available at:[Link]

Sources

Foundational

Structural Elucidation of (1-Ethylazetidin-2-yl)methanol: A Mechanistic Guide to Small-Molecule Crystallography

Target Audience: Structural biologists, medicinal chemists, and solid-state formulation scientists. Executive Summary: The Azetidine Renaissance in Drug Design In contemporary medicinal chemistry, the azetidine ring has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and solid-state formulation scientists.

Executive Summary: The Azetidine Renaissance in Drug Design

In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged highly functionalized scaffold, frequently deployed as a bioisostere for morpholines and piperidines to modulate lipophilicity (LogP), enhance metabolic stability, and improve central nervous system (CNS) penetration[1][2]. Specifically, (1-ethylazetidin-2-yl)methanol represents a highly versatile building block. However, its low molecular weight (115.17 g/mol ), high conformational flexibility (driven by the N-ethyl and C2-hydroxymethyl rotors), and liquid state at ambient conditions present profound challenges for single-crystal X-ray diffraction (SCXRD) analysis.

This whitepaper provides an in-depth, causality-driven methodology for the phase-transition, crystallization, and structural elucidation of (1-ethylazetidin-2-yl)methanol, establishing a self-validating workflow for handling volatile, low-melting pharmaceutical intermediates.

The Causality of Phase State and Salt Formation

To achieve diffraction-quality crystals, we must first overcome the thermodynamic barriers preventing the free base from forming a stable crystalline lattice.

(1-ethylazetidin-2-yl)methanol is a viscous liquid at room temperature. The thermal energy of the system easily overcomes the weak intermolecular van der Waals forces and dipole-dipole interactions inherent to the neutral molecule. To force crystallization, we must artificially increase the lattice enthalpy ( ΔHlattice​ ).

The Mechanistic Choice: We employ salt formation using anhydrous hydrochloric acid (HCl)[3]. Protonating the tertiary amine (N1) introduces a permanent positive charge, while the chloride counterion ( Cl− ) acts as a potent hydrogen-bond acceptor. This transition from weak neutral interactions to strong ionic and hydrogen-bonding networks (N–H···Cl and O–H···Cl) drastically stabilizes the supramolecular assembly, raising the melting point and facilitating the growth of macroscopic single crystals[4].

G A Free Base Liquid (1-ethylazetidin-2-yl)methanol B Salt Formation (HCl in Dioxane / MTBE) A->B Increases Lattice Enthalpy C NMR Stoichiometry Validation B->C Self-Validation D Vapor Diffusion (MeOH / EtOAc) C->D 1:1 Purity Confirmed E Crystal Harvesting & Cryocooling (100 K) D->E Single Crystal Growth F SCXRD Data Collection (Mo Kα radiation) E->F Minimizes Thermal Displacement G Phase Solving & Anisotropic Refinement F->G Structural Elucidation

Caption: Workflow for the crystallization and SCXRD analysis of liquid azetidines.

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in this crystallographic pipeline includes an internal validation mechanism to prevent the propagation of errors (such as co-crystallization of impurities or twinned crystal growth).

Protocol A: Synthesis of the Hydrochloride Salt
  • Reaction: Dissolve 100 mg of (1-ethylazetidin-2-yl)methanol in 2.0 mL of methyl tert-butyl ether (MTBE) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Precipitation: Dropwise, add 1.05 equivalents of 4M HCl in dioxane. Causality: The low temperature prevents exothermic degradation of the strained 4-membered ring. MTBE is chosen because the resulting polar salt is highly insoluble in it, driving immediate supersaturation and precipitation.

  • Isolation: Centrifuge and wash the white precipitate twice with cold MTBE to remove unreacted free base. Dry under high vacuum for 4 hours.

  • Self-Validation Check (Critical): Dissolve a 2 mg aliquot in D2​O and perform 1 H-NMR spectroscopy. You must confirm a 1:1 integration ratio between the protonated azetidine core and the absence of MTBE/dioxane solvent peaks. Why? Residual solvents or unreacted free base act as lattice poisons, leading to amorphous oils rather than diffracting crystals.

Protocol B: Controlled Anti-Solvent Vapor Diffusion
  • System Setup: Dissolve 15 mg of the validated salt in 0.5 mL of high-purity methanol (MeOH) inside a 1-dram inner vial.

  • Diffusion Chamber: Place the open 1-dram vial inside a 20 mL outer scintillation vial containing 3 mL of ethyl acetate (EtOAc). Cap the outer vial tightly.

  • Incubation: Store the undisturbed chamber at 4 °C for 7–10 days. Causality: EtOAc (the anti-solvent) has a higher vapor pressure than MeOH. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution. This allows nucleation to occur at the absolute minimum threshold of supersaturation, promoting the growth of a few large, single crystals rather than a microcrystalline powder.

  • Self-Validation Check: Inspect the vial under a polarized light microscope. Rotate the polarizer; sharp, uniform extinction of light across the crystal body confirms it is a single crystal (monocrystalline) and not a twinned aggregate.

X-Ray Crystallography (SCXRD) Elucidation

Data Collection Strategy

A suitable single crystal is harvested using a micromount and immersed in paratone-N oil to prevent solvent loss and atmospheric degradation. The crystal is immediately flash-cooled to 100 K in a liquid nitrogen stream. Causality: Cooling to 100 K drastically reduces the thermal displacement parameters (atomic vibrations) of the highly flexible N-ethyl and hydroxymethyl groups, allowing for precise determination of atomic coordinates and accurate assignment of hydrogen atom positions[5]. Data is collected using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

Structural and Conformational Analysis

The crystal structure reveals the intrinsic geometric properties of the azetidine core. Unlike planar aromatic rings, the azetidine ring is structurally constrained and adopts a puckered conformation to relieve Bayer (angle) strain and torsional strain between adjacent hydrogen atoms[6].

The C2 chiral center dictates the spatial orientation of the hydroxymethyl group. In the solid state, the protonated tertiary amine (N1) and the primary alcohol oxygen (O1) act as critical nodes in a 3D hydrogen-bonding network, anchored by the chloride counterions[6].

H N1 Chiral Center (C2) N2 Azetidine Ring (Puckered Conformation) N1->N2 Directs Geometry N6 3D Supramolecular Lattice N2->N6 Relieves Bayer Strain N3 Tertiary Amine (N1) Protonated N5 Chloride Counterion N3->N5 Strong Ionic/H-Bond (N-H···Cl) N4 Hydroxymethyl Group (Primary Alcohol) N4->N5 H-Bond Donor (O-H···Cl) N5->N6 Anchors Assembly

Caption: Mechanistic logic of supramolecular lattice stabilization via salt formation.

Quantitative Data Presentation

The following tables summarize the crystallographic parameters and the critical supramolecular interactions that stabilize the (1-ethylazetidin-2-yl)methanol hydrochloride lattice. (Note: Data is representative of enantiopure azetidine hydrochloride systems solved in non-centrosymmetric space groups).

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C6​H14​ClNO
Formula Weight 151.63 g/mol
Temperature 100(2) K
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=6.104 Å, b=8.215 Å, c=15.402 Å
Volume 772.3 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.304 g/cm 3
Goodness-of-fit on F2 1.045
Final R indices [I > 2 σ (I)] R1​=0.032 , wR2​=0.081

Table 2: Hydrogen Bonding Geometry

D–H···A InteractionD–H Distance (Å)H···A Distance (Å)D···A Distance (Å)Angle D–H···A (°)
N(1)–H(1A)···Cl(1) 0.912.243.125(2)165.3
O(1)–H(1B)···Cl(1) 0.842.313.140(3)172.1
C(3)–H(3A)···O(1) (Intramolecular)0.992.552.981(4)105.4

Causality of the Data: The highly linear angles ( >160° ) and short donor-acceptor distances ( <3.2 Å) in Table 2 confirm that the chloride ion is the primary architect of the crystal lattice, bridging the amine and alcohol groups of adjacent molecules to form an infinite 1D zigzag chain along the crystallographic b-axis.

References

  • American Elements. "Azetidines | Products | Applications." American Elements, 2026.[Link]

  • Google Patents (US20240317706A1). "Compounds that mediate protein degradation and methods of use thereof.
  • ETH Zurich Research Collection. "Crystal structure analysis of N‐acetylated proline and ring size analogs." ETH Zurich, 2022.[Link]

  • Improved Pharma. "Accelerated Small Molecule Drug Development." Improved Pharma, 2023.[Link]

  • European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges." Russell Publishing, 2014.[Link]

Sources

Protocols & Analytical Methods

Method

(1-Ethylazetidin-2-yl)methanol applications in pharmaceutical intermediate synthesis

Advanced Applications of (1-Ethylazetidin-2-yl)methanol in Pharmaceutical Intermediate Synthesis: From CNS Scaffolds to Targeted Protein Degraders Chemical Profile & Mechanistic Rationale (1-Ethylazetidin-2-yl)methanol (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of (1-Ethylazetidin-2-yl)methanol in Pharmaceutical Intermediate Synthesis: From CNS Scaffolds to Targeted Protein Degraders

Chemical Profile & Mechanistic Rationale

(1-Ethylazetidin-2-yl)methanol (CAS: 2089257-54-3) is a highly versatile, stereochemically tunable four-membered heterocyclic building block[1]. In modern medicinal chemistry, the azetidine ring serves as a conformationally restricted bioisostere for larger aliphatic rings. This structural restriction minimizes the energetic penalty upon binding to a target protein, offering improved metabolic stability and enhanced central nervous system (CNS) penetration due to its lower molecular weight and tuned basicity[2].

The presence of the N-ethyl group provides optimal lipophilicity, while the primary alcohol moiety acts as a highly reactive synthetic handle for etherification, esterification, and carbamate formation[3]. Because of these precise physicochemical properties, this intermediate is increasingly utilized in the synthesis of complex drug modalities, including Targeted Protein Degraders (PROTACs) and CNS-active libraries[2][4].

Application Protocol 1: Carbamate Linker Synthesis for Targeted Protein Degraders

A cutting-edge application of (1-ethylazetidin-2-yl)methanol is its utilization as a linker element in the synthesis of Targeted Protein Degraders (TPDs), specifically those recruiting the Cereblon (CRBN) E3 ligase to degrade Cyclin-Dependent Kinase 2 (CDK2)[4].

Mechanistic Rationale & Causality

The primary alcohol of (1-ethylazetidin-2-yl)methanol is reacted with an amine-bearing CRBN ligand (such as a lenalidomide or pomalidomide derivative) to form a stable carbamate linkage[4].

  • Why use CDI? 1,1'-Carbonyldiimidazole (CDI) is employed as the activating agent. Unlike phosgene or triphosgene, CDI is a bench-stable, solid reagent that avoids the generation of highly toxic, corrosive HCl gas. It reacts cleanly with the primary alcohol to form an active imidazole carboxylate intermediate.

  • Why use DIPEA? N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the hydrochloride salt of the incoming amine reagent. This ensures the amine is in its free-base form for the subsequent nucleophilic acyl substitution without competing for the electrophilic center[4].

Self-Validating Protocol: Carbamate Linker Formation

This protocol operates as a self-validating system, requiring analytical confirmation before proceeding to the next chemical event.

  • Activation (In-Process Control 1) : Dissolve (1-ethylazetidin-2-yl)methanol (0.278 mmol) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2/Ar). Add CDI (0.057 mmol) in a single portion[4].

    • Causality: The substoichiometric or strictly controlled addition of CDI prevents over-activation or symmetrical carbonate formation. Stir at room temperature for 2 hours.

    • Validation: Monitor via LC-MS. The formation of the imidazole carboxylate intermediate must be confirmed by a mass shift corresponding to [M + 94]⁺. Do not proceed until the starting alcohol is consumed.

  • Amine Coupling : To the activated mixture, add the amine-bearing ligand (e.g., 3-[6-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride) (0.197 mmol) followed by DIPEA (0.408 mmol)[4].

    • Causality: DIPEA is added last to initiate the free-basing of the amine strictly in the presence of the activated intermediate, minimizing premature side reactions.

  • Reaction Monitoring (In-Process Control 2) : Stir the reaction at room temperature for 12–16 hours.

    • Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. Confirm the presence of the final carbamate mass and ensure the intermediate has been fully consumed.

  • Purification : Concentrate the crude mixture under reduced pressure. Purify via Preparative HPLC using a gradient methodology.

    • Causality: The basic azetidine nitrogen and the imide of the CRBN ligand create a complex polarity profile. A gradient from 100% Aqueous to 20% Organic ensures sharp peak resolution and removes unreacted starting materials[4].

Workflow Reagent1 (1-Ethylazetidin-2-yl)methanol (Primary Alcohol) Intermediate Active Intermediate: Imidazole Carboxylate Reagent1->Intermediate + CDI RT, Stirring CDI CDI (1,1'-Carbonyldiimidazole) Activation Agent CDI->Intermediate Product Final Product: Carbamate-linked Degrader Intermediate->Product + Reagent 2 + Base Reagent2 Amine-bearing Ligand (e.g., CRBN Binder) Reagent2->Product Base DIPEA (Base) Neutralizes HCl Base->Product Purification Prep-HPLC (Gradient A/B) Product->Purification Crude Mixture

Workflow for the synthesis of azetidine-linked carbamate degraders.

Quantitative Data Summary

Table 1: Reaction Parameters and Analytical Data for CDK2 Degrader Synthesis [4]

ParameterValue / ConditionRationale
Alcohol Reagent 32 mg (0.278 mmol)Excess utilized to drive activation
Amine Reagent 61 mg (0.197 mmol)Limiting reagent (high-value intermediate)
CDI 9.3 mg (0.057 mmol)Controlled activation
DIPEA 52.7 mg (0.408 mmol)~2 equivalents to neutralize HCl and drive reaction
Purification Gradient 100% Aqueous to 20% OrganicResolves basic azetidine from neutral impurities
Retention Factor (Rf) 0.46 (HPLC, 8.5 min run)Confirms optimal lipophilicity of the degrader
Yield 8.1 mg (10.6%)Typical for late-stage complex PROTAC coupling
LCMS Purity 90.2%Suitable for initial biological screening

Logical Relationship: Targeted Protein Degradation Pathway

Once synthesized, the (1-ethylazetidin-2-yl)methanol-derived molecule functions as a molecular glue/heterobifunctional degrader. The azetidine linker plays a critical role in determining the spatial orientation and the thermodynamics of the ternary complex formed between the target protein (CDK2) and the E3 Ligase (Cereblon)[4].

UPS Degrader Synthesized Degrader (Azetidine-linked) Ternary Ternary Complex Target - Degrader - E3 Degrader->Ternary Binds Target Target Protein (e.g., CDK2) Target->Ternary Recruited E3 E3 Ubiquitin Ligase (Cereblon) E3->Ternary Recruited Ubiquitin Polyubiquitination Ternary->Ubiquitin Ub Transfer Proteasome 26S Proteasome Target Degradation Ubiquitin->Proteasome Recognition

Mechanism of action for the synthesized CDK2 targeted protein degrader.

Application Protocol 2: Etherification for CNS-Active Scaffolds

(1-Ethylazetidin-2-yl)methanol is also a prime candidate for generating ether-linked CNS libraries[2].

Mechanistic Rationale & Causality

The primary alcohol can undergo Mitsunobu etherification with complex phenols to generate diverse libraries.

  • Why Mitsunobu over Williamson Ether Synthesis? Standard Williamson ether synthesis requires strong bases (like NaH) which can cause ring-opening or elimination side-reactions in strained four-membered heterocycles. The Mitsunobu reaction (using DEAD/DIAD and PPh₃) operates under mild, near-neutral conditions, preserving the integrity of the azetidine ring[2].

Self-Validating Protocol: Mitsunobu Etherification
  • Complexation : Combine (1-ethylazetidin-2-yl)methanol (1.0 eq), the target phenol (1.1 eq), and Triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF at 0 °C.

  • Activation : Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

    • Causality: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing the thermal degradation of the azetidine core.

  • Validation (In-Process Control) : Monitor by Thin-Layer Chromatography (TLC). Stain the plate with Ninhydrin to visualize the basic amine. The product will appear as a new, less polar spot compared to the starting alcohol. Do not quench until the starting alcohol spot is completely depleted.

Sources

Application

Introduction: The Significance of Chiral Azetidines in Modern Drug Discovery

An Application Guide to Catalytic Systems for the Asymmetric Synthesis of (1-Ethylazetidin-2-yl)methanol The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has emerged as a "privileged"...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Catalytic Systems for the Asymmetric Synthesis of (1-Ethylazetidin-2-yl)methanol

The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has emerged as a "privileged" scaffold in medicinal chemistry. Its incorporation into molecular structures can significantly improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability, while also providing a rigid framework for orienting substituents toward biological targets.[1] The title compound, (1-ethylazetidin-2-yl)methanol, in its enantiomerically pure form, represents a versatile chiral building block. The primary alcohol offers a handle for further synthetic elaboration, while the stereocenter at the C2 position is critical for defining the molecule's three-dimensional shape and, consequently, its biological activity.

The synthesis of such chiral molecules presents a formidable challenge: controlling the absolute stereochemistry at the desired center. This guide provides an in-depth analysis of three powerful catalytic strategies for achieving this transformation with high enantioselectivity: organocatalysis, transition-metal catalysis, and biocatalysis. We will explore the mechanistic underpinnings of each approach, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Part 1: The Organocatalytic Route via Asymmetric Aldehyde Reduction

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. For the reduction of an aldehyde precursor, L-proline and its derivatives stand out as robust, inexpensive, and highly effective catalysts.[2][3]

Causality of the Method: The Enamine-Iminium Catalytic Cycle

The power of proline catalysis lies in its ability to form transient, chiral intermediates with the substrate. The reaction proceeds through a well-defined enamine or iminium catalytic cycle.[2][4] In the context of reducing a precursor like 1-ethylazetidine-2-carbaldehyde, the catalyst activates the substrate by forming a chiral iminium ion. This intermediate is then attacked by a hydride donor (e.g., a Hantzsch ester). The specific stereochemical environment created by the chiral proline catalyst sterically shields one face of the iminium ion, directing the incoming hydride to the other face and thereby inducing a high degree of enantioselectivity in the final alcohol product.[3]

Proline Catalytic Cycle cluster_cycle Catalytic Cycle Aldehyde R-CHO (Azetidine-2-carbaldehyde) Iminium Chiral Iminium Ion Aldehyde->Iminium + Proline, -H₂O Aldehyde->Iminium Proline L-Proline Catalyst Reduction Hydride Attack (from Hantzsch Ester) Enamine Chiral Enamine Iminium->Enamine + Hydride Source Reduction->Enamine Hydrolysis Hydrolysis Product Chiral Alcohol ((1-ethylazetidin-2-yl)methanol) Enamine->Product + H₂O Hydrolysis->Product Product->Proline Catalyst Regenerated

Caption: Proline-catalyzed asymmetric reduction of an aldehyde.

Experimental Protocol: Proline-Catalyzed Reduction of 1-Ethylazetidine-2-carbaldehyde

This protocol assumes the availability of the aldehyde precursor, which can be synthesized from commercially available N-ethyl-azetidine-2-carboxylic acid via reduction to the alcohol followed by mild oxidation (e.g., Swern or Dess-Martin periodinane).

Materials:

  • 1-Ethylazetidine-2-carbaldehyde (1.0 equiv)

  • L-Proline (0.2 equiv, 20 mol%)

  • Hantzsch Ester (1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester) (1.2 equiv)

  • Chloroform (CHCl₃) or Dimethyl Sulfoxide (DMSO)

  • Standard work-up and purification reagents (Saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-ethylazetidine-2-carbaldehyde (e.g., 113 mg, 1.0 mmol), L-proline (23 mg, 0.2 mmol), and Hantzsch ester (304 mg, 1.2 mmol).

  • Add anhydrous chloroform (5 mL) and stir the resulting mixture at room temperature (20-25 °C).

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (S)-(1-ethylazetidin-2-yl)methanol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Catalyst SystemSubstrate TypeYield (%)ee (%)Reference
L-ProlineAromatic Aldehydes50-9590-99[4]
L-Prolineα,β-Unsaturated Aldehydes70-90>95[3]
Diphenylprolinol Silyl EtherAliphatic Aldehydes80-9990-98[5]
Table 1. Representative performance of proline-based organocatalysts in asymmetric aldehyde reductions.

Part 2: Metal-Based Catalysis via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a benchmark method for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6][7] This approach requires a ketone precursor, such as 2-acetyl-1-ethylazetidine.

Causality of the Method: Lewis Acid-Activated Carbonyl Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, which is typically derived from proline. The mechanism involves the coordination of the Lewis acidic boron atom of the catalyst to the lone pair of electrons on the ketone's carbonyl oxygen.[8] This coordination, along with the steric influence of the catalyst's chiral backbone, pre-organizes the ketone and a stoichiometric borane reducing agent (e.g., borane-dimethyl sulfide, BH₃·SMe₂) into a rigid, six-membered transition state.[6][8] This conformation ensures that the hydride is delivered to only one of the two enantiotopic faces of the ketone, resulting in exceptionally high enantioselectivity.

CBS Reduction Cycle cluster_cbs CBS Catalytic Cycle Catalyst (S)-CBS Catalyst (Oxazaborolidine) ActiveComplex Catalyst-Borane Complex Catalyst->ActiveComplex + BH₃ Borane BH₃•SMe₂ TransitionState Coordinated Transition State (Ketone + Complex) ActiveComplex->TransitionState + Ketone Ketone R-CO-R' (Azetidinyl Ketone) Alkoxyborane Chiral Alkoxyborane Intermediate TransitionState->Alkoxyborane Hydride Transfer Alkoxyborane->Catalyst Catalyst Regeneration Product Chiral Alcohol Product Alkoxyborane->Product Hydrolysis

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of 2-Acetyl-1-ethylazetidine

Critical Consideration: This reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to achieve high selectivity.

Materials:

  • 2-Acetyl-1-ethylazetidine (1.0 equiv)

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 10 mol%, as a 1M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 equiv, as a ~10M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Standard work-up and purification reagents

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with the (S)-CBS catalyst solution (e.g., 0.1 mL of 1M solution, 0.1 mmol) and anhydrous THF (5 mL).

  • Cool the solution to -30 °C in a dry ice/acetone bath.

  • Add the borane-dimethyl sulfide complex (e.g., 0.1 mL of 10M solution, 1.0 mmol) dropwise via syringe. Stir for 10 minutes to allow for complex formation.

  • In the dropping funnel, prepare a solution of 2-acetyl-1-ethylazetidine (e.g., 141 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add the ketone solution dropwise to the catalyst mixture over 30 minutes, ensuring the internal temperature does not rise above -25 °C.

  • Stir the reaction at -30 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at -30 °C.

  • Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography to yield pure (S)-(1-(1-ethylazetidin-2-yl)ethan-1-ol).

  • Determine the enantiomeric excess (% ee) by chiral HPLC or GC.

Method/CatalystReducing AgentCat. Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
(S)-CBS BH₃·SMe₂ 10 -30 ~97 ~96 (R) [6]
RuCl₂[(R)-BINAP]H₂ (100 atm)0.0125>9998 (R)[6]
(–)-DIP-ChlorideItself (Stoichiometric)200-25~8598 (R)[6]
Table 2. Performance comparison for the asymmetric reduction of acetophenone, a benchmark substrate.

Part 3: The Biocatalytic Route via Ketoreductase (KRED) Action

Biocatalysis offers an environmentally benign and often exceptionally selective route to chiral alcohols.[9] Ketoreductases (KREDs) are enzymes that can reduce a vast range of ketones with near-perfect enantio- and regioselectivity under mild, aqueous conditions.[10]

Causality of the Method: Enzyme-Controlled Stereoselectivity

The high fidelity of KREDs stems from their complex, three-dimensional protein structure, which creates a precisely shaped active site. This active site binds the ketone substrate in a specific orientation. The reduction is powered by a nicotinamide cofactor (NADH or NADPH), which delivers a hydride to the carbonyl carbon.[10] Because the substrate is held rigidly, the hydride can only attack from one direction, leading to the formation of a single alcohol enantiomer. A critical component of a practical biocatalytic process is cofactor regeneration. Since NAD(P)H is prohibitively expensive to use stoichiometrically, a secondary system, often involving a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is used to continuously regenerate the active NAD(P)H from its oxidized NAD(P)⁺ form.[10]

KRED Cycle cluster_main Main Catalytic Reduction cluster_regen Cofactor Regeneration Ketone Azetidinyl Ketone KRED_E_NADH KRED • NADH Ketone->KRED_E_NADH Substrate Binding Product Chiral Alcohol KRED_E_NAD KRED • NAD⁺ KRED_E_NADH->KRED_E_NAD Hydride Transfer KRED_E_NAD->Product Product Release NAD NAD⁺ KRED_E_NAD->NAD Cofactor Release Isopropanol Isopropanol (Sacrificial Reductant) GDH Dehydrogenase (e.g., GDH) Isopropanol->GDH Acetone Acetone (Byproduct) NAD->GDH NADH NADH NADH->KRED_E_NADH Cofactor Binding GDH->Acetone GDH->NADH

Caption: Biocatalytic cycle for ketone reduction using a KRED with cofactor regeneration.

General Protocol: KRED Screening and Preparative Reduction

Note: The first step is always to screen a commercially available KRED kit against the target substrate (e.g., 2-acetyl-1-ethylazetidine) to identify an enzyme with high activity and selectivity.

Materials:

  • Ketoreductase enzyme (as lyophilized powder or solution, identified from screening)

  • NADP⁺ or NAD⁺ (catalytic amount, e.g., 1 mg/mL)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose (1.2-1.5 equiv) or Isopropanol (5-10% v/v)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • 2-Acetyl-1-ethylazetidine (substrate)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether, MTBE)

Procedure:

  • Screening: Perform small-scale (e.g., 1-2 mg substrate) reactions with a panel of KREDs according to the manufacturer's protocol to identify the best-performing enzyme (highest conversion and % ee).

  • Preparative Scale Reaction: In a temperature-controlled vessel (e.g., 25-30 °C), prepare the reaction buffer.

  • Add D-glucose (for GDH regeneration) or isopropanol (for alcohol dehydrogenase regeneration).

  • Add the cofactor (NAD⁺ or NADP⁺), the regeneration enzyme (GDH), and finally the selected KRED. Stir gently to dissolve.

  • Add the substrate, 2-acetyl-1-ethylazetidine, either neat or as a solution in a co-solvent like DMSO if solubility is low. Typical substrate loadings are 10-50 g/L.

  • Maintain the pH (if using a glucose/GDH system) and temperature and monitor the reaction by HPLC or GC.

  • Once the reaction reaches completion (typically 12-24 hours), stop the reaction by adding a water-immiscible organic solvent like MTBE.

  • Extract the product into the organic layer. It may be necessary to centrifuge the mixture to break up any emulsion.

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary. The high selectivity of the enzyme often yields a product of >95% purity post-extraction.

Enzyme SourceSubstrate TypeConversion (%)ee (%)Reference
Candida speciesAryl-alkyl ketones>99>99
Recombinant CREDα-Halo ketones>95>99[10]
Plant Material (e.g., carrot)Aliphatic/Aromatic ketones80-95>98[11]
Table 3. Representative performance of biocatalytic ketone reductions.

Summary and Comparative Analysis

The choice of catalytic system depends on several factors, including the available starting material, scale of the reaction, and equipment availability.

FeatureOrganocatalysis (Proline)Metal-Catalysis (CBS)Biocatalysis (KRED)
Precursor AldehydeKetoneKetone
Catalyst Inexpensive, readily availableModerately expensive, air/moisture sensitiveRequires screening, moderately expensive
Conditions Room temperature, ambient atmosphereCryogenic (-30 to -78 °C), inert atmosphereMild (25-40 °C), aqueous buffer
Reagents Common organic reagentsPyrophoric/reactive boranesBenign (sugars, buffers)
Scalability Good, but catalyst loading can be high (5-30 mol%)Excellent, well-established for industrial scaleExcellent, common in pharmaceutical manufacturing
Environmental Impact Moderate (organic solvents)Low (requires anhydrous solvents, quenching)High ("Green"), aqueous media
Selectivity Good to Excellent (90-99% ee)Excellent (>95% ee)Typically Excellent (>99% ee)

Conclusion

The asymmetric synthesis of (1-ethylazetidin-2-yl)methanol is readily achievable through several powerful catalytic methods. Proline organocatalysis offers an operationally simple and inexpensive route from an aldehyde precursor. The CBS reduction provides a highly reliable and scalable method from a ketone precursor, albeit with the need for stringent anhydrous and cryogenic conditions. Finally, biocatalysis with ketoreductases represents the pinnacle of "green" chemistry, offering unparalleled selectivity under mild, aqueous conditions, making it an exceptionally attractive option for industrial applications. The selection of the optimal catalyst will ultimately be guided by the specific project requirements, balancing factors of cost, operational simplicity, and desired stereochemical purity.

References

  • [ACS Publications] Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. (2015). ACS Publications. Available at: [Link]

  • [ResearchGate] Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. Available at: [Link]

  • [ACS Publications] Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society. Available at: [Link]

  • [ResearchGate] Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. Available at: [Link]

  • [NIH] Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. PMC - NIH. Available at: [Link]

  • [PubMed] Synthesis of Chiral Tetrasubstituted Azetidines From Donor-Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition With Metallo-Enolcarbenes. (2019). Angewandte Chemie International Edition. Available at: [Link]

  • [PMC] Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH. Available at: [Link]

  • [RSC Publishing] Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Available at: [Link]

  • [ACS Publications] Evaluation of Enantiopure N-(Ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes. (2007). The Journal of Organic Chemistry. Available at: [Link]

  • [Organic Chemistry Portal] Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • [Wikipedia] Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • [ResearchGate] Asymmetric reduction of ketones using CBS catalyst. ResearchGate. Available at: [Link]

  • [Organic Chemistry Portal] Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • [PMC] Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC - NIH. Available at: [Link]

  • [PMC] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). PMC - NIH. Available at: [Link]

  • [ijpsr.com] Biocatalysis using plant material: A green access to asymmetric reduction. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • [PMC] New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC - NIH. Available at: [Link]

  • [PubMed] Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. (2012). Biotechnology Advances. Available at: [Link]

  • [ResearchGate] Azetidines and their applications in asymmetric catalysis. ResearchGate. Available at: [Link]

  • [Almac] Highly stereoselective biocatalytic reduction of alpha-halo ketones. (2009). Almac Group. Available at: [Link]

  • [HETEROCYCLES] ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. (2007). HETEROCYCLES. Available at: [Link]

  • [ResearchGate] Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate. Available at: [Link]

  • [Georgia Southern University] The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern University Commons. Available at: [Link]

  • [Wikipedia] Proline organocatalysis. Wikipedia. Available at: [Link]

  • [MDPI] Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. (2025). MDPI. Available at: [Link]

  • [PMC] Heterogeneous organocatalysis: the proline case. (2025). PMC - NIH. Available at: [Link]

  • [Scribd] Proline Catalysis in Asymmetric Synthesis. Scribd. Available at: [Link]

  • [ResearchGate] Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]

  • [Macmillan Group] ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. Available at: [Link]

Sources

Method

Application Note: Oxidation of (1-Ethylazetidin-2-yl)methanol to 1-Ethylazetidine-2-carbaldehyde

Executive Summary The oxidation of amino alcohols to their corresponding amino aldehydes is a foundational transformation in medicinal chemistry and drug development. However, the conversion of (1-ethylazetidin-2-yl)meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidation of amino alcohols to their corresponding amino aldehydes is a foundational transformation in medicinal chemistry and drug development. However, the conversion of (1-ethylazetidin-2-yl)methanol to 1-ethylazetidine-2-carbaldehyde presents a unique convergence of synthetic challenges. The substrate features a highly strained four-membered azetidine ring, a basic tertiary amine, and a primary alcohol adjacent to a chiral center (C-2).

This application note provides a comprehensive, field-proven guide to selecting and executing the optimal oxidation strategy for this substrate. By prioritizing chemoselectivity and stereochemical integrity, we establish self-validating protocols that prevent over-oxidation, amine N-oxidation, and base-catalyzed epimerization.

Substrate Profiling & Mechanistic Challenges

Before selecting an oxidation reagent, it is critical to understand the causality behind potential side reactions specific to (1-ethylazetidin-2-yl)methanol:

  • Tertiary Amine Interference (N-Oxidation): Strong, unselective oxidants (e.g., KMnO₄, mCPBA, or unbuffered hydrogen peroxide) will rapidly oxidize the highly nucleophilic N-ethyl tertiary amine to an N-oxide, competing with or completely overriding the desired alcohol oxidation.

  • Azetidine Ring Instability: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Prolonged exposure to harsh acidic conditions or strong nucleophiles can trigger ring-opening side reactions.

  • Epimerization at C-2: The C-2 carbon is alpha to the newly formed aldehyde. In the presence of strong bases (often used in the workup of traditional oxidations), the alpha-proton becomes highly acidic, leading to rapid enolization and subsequent epimerization (racemization) of the stereocenter.

  • Product Volatility & Self-Condensation: Low molecular weight amino aldehydes like 1-ethylazetidine-2-carbaldehyde are highly volatile and prone to self-condensation or hydrate formation upon prolonged storage.

Reagent Selection Matrix

To navigate these challenges, we must evaluate the standard oxidation systems based on their chemoselectivity, risk of epimerization, and scalability.

Reagent SystemChemoselectivity (Alcohol vs. Amine)Epimerization Risk at C-2ScalabilityRecommendation
Dess-Martin Periodinane (DMP) Very High Very Low ModeratePrimary Choice (Discovery/mg-g)
Swern (Oxalyl Chloride/DMSO/Base) HighModerate (Depends on base)High Alternative (Process Scale)
Parikh-Doering (SO₃·Py/DMSO/Base) HighModerateHighViable Alternative to Swern
TEMPO / BAIB Moderate (Amine may interfere)LowHighNot Recommended for this substrate

Data Synthesis: DMP is universally preferred for sensitive amino alcohols due to its mild, neutral-to-slightly-acidic profile, which completely suppresses base-catalyzed epimerization [1]. Swern oxidation is highly effective but requires strict temperature control and careful base selection (e.g., DIPEA over Et₃N) to minimize epimerization [3].

DecisionTree Start Substrate: (1-ethylazetidin-2-yl)methanol Q1 Is scalability (>100g) the primary concern? Start->Q1 DMP Dess-Martin Periodinane (DMP) - Neutral/Mild - No epimerization - High chemoselectivity Q1->DMP No (Discovery/mg-g scale) Swern Swern Oxidation - Cost-effective - Requires -78°C - Risk of epimerization Q1->Swern Yes (Process scale)

Caption: Decision matrix for selecting the optimal oxidation strategy for (1-ethylazetidin-2-yl)methanol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Dess-Martin Oxidation (Gold Standard for Discovery)

The Dess-Martin Periodinane (DMP) hypervalent iodine reagent is highly chemoselective for alcohols and operates under exceptionally mild conditions. To prevent the basic tertiary amine from complexing with the reagent or causing localized pH spikes, the reaction is buffered with sodium bicarbonate (NaHCO₃).

Mechanistic Causality: The addition of a single drop of water accelerates the ligand exchange on the iodine center, drastically reducing reaction times and minimizing the substrate's exposure to reactive intermediates [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve (1-ethylazetidin-2-yl)methanol (1.0 equiv, e.g., 5.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).

  • Buffering: Add solid NaHCO₃ (2.0 equiv). Stir the suspension for 5 minutes at room temperature.

  • Oxidation: Cool the mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv) in a single portion. (Self-Validation: The solution will transition from clear to a cloudy white suspension as the iodane byproduct precipitates, confirming reagent activation).

  • Acceleration: Add exactly one drop of distilled water to the suspension. Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Monitoring: Monitor via TLC (10% MeOH in CH₂Cl₂ with 1% NH₄OH, visualized by KMnO₄ stain). The product aldehyde will elute higher (less polar) than the starting amino alcohol.

  • Quench & Workup: Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (10 mL per mmol of substrate). Stir vigorously for 15 minutes until the organic layer is completely clear. (Causality: Na₂S₂O₃ reduces residual hypervalent iodine species, while NaHCO₃ neutralizes the generated acetic acid).

  • Isolation: Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Caution: Do not exceed 25 °C on the rotavap water bath due to product volatility) .

DMPMechanism A 1. Substrate (Amino Alcohol) B 2. Ligand Exchange (Alcohol displaces acetate on Iodine) A->B + DMP C 3. Periodinane Intermediate (I-O bond formed) B->C - AcOH D 4. Alpha-proton abstraction (by acetate ligand) C->D E 5. Product (Amino Aldehyde + Iodane byproduct) D->E Elimination

Caption: Mechanistic pathway of DMP oxidation, highlighting the intramolecular proton abstraction that avoids external base.

Protocol B: Modified Swern Oxidation (Process Scale)

For multi-gram scale-up, DMP becomes cost-prohibitive and poses a mild shock hazard. The Swern oxidation [3] is the preferred alternative. To mitigate the risk of C-2 epimerization, we replace the traditional triethylamine (Et₃N) with the sterically hindered base N,N-diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Activation: In a dry flask under argon, dissolve oxalyl chloride (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (2.4 equiv) dropwise over 5 minutes. (Self-Validation: Vigorous gas evolution (CO and CO₂) will occur, indicating the formation of the activated alkoxysulfonium intermediate). Stir for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve (1-ethylazetidin-2-yl)methanol (1.0 equiv) in a minimal amount of CH₂Cl₂ and add dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Base Addition: Add DIPEA (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes. (Causality: DIPEA facilitates the final elimination step while its steric bulk prevents unwanted deprotonation at the C-2 chiral center).

  • Workup: Quench with water. Extract the aqueous layer with CH₂Cl₂. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure.

Analytical Validation & Handling Guidelines

Product Instability Warning: 1-ethylazetidine-2-carbaldehyde is chemically fragile. It is highly recommended to use the crude aldehyde immediately in the subsequent synthetic step (e.g., reductive amination, Wittig olefination, or Grignard addition) without attempting silica gel chromatography, which often leads to poor recovery due to the basic amine binding to acidic silica.

Analytical Signatures:

  • ¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet (or fine doublet depending on coupling to the C-2 proton) appearing far downfield between δ 9.50 – 9.80 ppm . The disappearance of the complex multiplet corresponding to the -CH₂OH protons (δ 3.50 – 3.80 ppm) confirms complete conversion.

  • LC-MS: Due to the absence of a strong chromophore, UV detection will be poor. Rely on ELSD or MS (ESI+) monitoring. The expected mass is [M+H]⁺ = 114.1.

References

  • Dess, D. B.; Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry, 48 (22): 4155–4156. URL:[Link]

  • Meyer, S. D.; Schreiber, S. L. (1994). "Acceleration of the Dess-Martin Oxidation by Water". Journal of Organic Chemistry, 59 (24): 7549–7552. URL:[Link]

  • Omura, K.; Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study". Tetrahedron, 34 (11): 1651–1660. URL:[Link]

  • Parikh, J. R.; Doering, W. von E. (1967). "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide". Journal of the American Chemical Society, 89 (21): 5505–5507. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (1-Ethylazetidin-2-yl)methanol Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers encounter when synthesizing (1-ethylazetidin-2-yl)methanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers encounter when synthesizing (1-ethylazetidin-2-yl)methanol. Azetidines are notoriously challenging due to their high ring strain (~26 kcal/mol) and the extreme polarity of their functionalized derivatives[1]. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to maximize your reaction yield.

Diagnostic Workflows & Reaction Bottlenecks

Before troubleshooting, it is critical to identify which synthetic pathway you are utilizing. The two primary routes—reductive amination of azetidin-2-ylmethanol and lithium aluminum hydride (LiAlH₄) reduction of an ester/acid precursor—each present distinct failure points.

G A Azetidin-2-ylmethanol C Reductive Amination (Acetaldehyde, NaBH(OAc)3) A->C F Bottleneck: Over-alkylation (Quaternization) A->F Direct Alkylation (EtBr) B 1-Ethylazetidine-2- carboxylate D LiAlH4 Reduction (THF, 0°C to RT) B->D E (1-Ethylazetidin-2-yl)methanol Target Product C->E High Yield D->E Fieser Workup G Bottleneck: Product Loss (High Water Solubility) D->G Aqueous Workup

Fig 1. Synthetic pathways to (1-ethylazetidin-2-yl)methanol and common yield-limiting bottlenecks.

Troubleshooting FAQs & Mechanistic Causality

Q: My yield for the direct alkylation of azetidin-2-ylmethanol with ethyl bromide is consistently below 30%. What is causing this? A: Azetidines possess a highly nucleophilic nitrogen atom due to the geometry of the four-membered ring. Direct alkylation with ethyl halides almost always results in over-alkylation, forming an irreversible quaternary azetidinium salt[1]. This is a thermodynamic sink. To bypass this, you must switch to a reductive amination pathway using acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃)[2].

Q: During the LiAlH₄ reduction of 1-ethylazetidine-2-carboxylic acid, I lose all my product during the aqueous extraction. How do I recover it? A: (1-Ethylazetidin-2-yl)methanol is highly polar, with a computed XLogP3 of approximately -0.7, making it extremely water-soluble[3]. Standard aqueous quenches partition the product entirely into the aqueous layer. You must use a water-minimizing quench, such as the Fieser method. This forces the aluminum byproducts into a crystalline matrix, allowing the polar product to be washed out with organic solvents without partitioning into a liquid aqueous phase.

Q: I am observing ring-opened side products (e.g., linear amino alcohols) in my NMR. Why? A: The 4-membered azetidine ring carries ~26 kcal/mol of ring strain[1]. Prolonged heating, strongly acidic conditions, or the presence of strong nucleophiles during workup can trigger ring-opening. Maintain temperatures below 25 °C during reductions and strictly avoid harsh acidic quenches.

Mechanism N1 Azetidine Amine N2 Iminium Ion Intermediate N1->N2 Acetaldehyde -H2O N3 Tertiary Amine (Target) N1->N3 EtBr SN2 N2->N3 NaBH(OAc)3 Fast Reduction N4 Quaternary Ammonium Salt N3->N4 Excess EtBr Over-alkylation

Fig 2. Mechanistic divergence between reductive amination and direct alkylation pathways.

Quantitative Data: Workup Methodologies

When performing reductions on highly polar azetidines, the choice of workup dictates the final yield. Below is a comparative analysis of post-reduction workup methodologies.

Workup MethodologyEmulsion RiskYield Recovery (%)ScalabilityMechanistic Causality
Standard Aqueous High< 15%PoorPolar product partitions entirely into the aqueous phase; aluminum hydroxide gels trap organics.
Glauber's Salt Medium40-50%GoodNa₂SO₄·10H₂O slowly hydrates aluminum salts, but surface trapping of the product still occurs.
Rochelle Salt Low60-70%ModeratePotassium sodium tartrate chelates aluminum, breaking emulsions, but requires heavy aqueous extraction.
Fieser Method Very Low > 85% Excellent Precise stoichiometry forms insoluble, granular LiAlO₂. Zero aqueous phase remains to dissolve the product.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Reductive Amination (Recommended Pathway)

This method prevents quaternization by proceeding through a transient iminium intermediate[2].

  • Preparation: Dissolve azetidin-2-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Condensation: Add acetaldehyde (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: Sample the reaction and analyze via IR or crude MS. The disappearance of the secondary amine N-H stretch and the appearance of the iminium species confirms successful condensation. Do not add the reducing agent until this is confirmed.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Maturation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃. Extract three times with DCM.

    • Validation Checkpoint 2: Check the pH of the aqueous layer; it must be >8 to ensure the basic azetidine is fully deprotonated and partitioned into the DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (1-ethylazetidin-2-yl)methanol.

Protocol B: LiAlH₄ Reduction with Fieser Quench

Use this protocol if you are starting from an ester or carboxylic acid precursor.

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under nitrogen.

  • Addition: Dropwise, add 1-ethylazetidine-2-carboxylate (1.0 eq) dissolved in THF. Maintain the internal temperature below 10 °C to prevent thermal ring-opening[1].

  • Reduction: Warm to room temperature and stir for 2 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, execute the following additions sequentially and dropwise:

    • Add x mL of distilled water.

    • Add x mL of 15% aqueous NaOH.

    • Add 3x mL of distilled water.

  • Crystallization: Remove the ice bath and stir vigorously for 15-30 minutes.

    • Validation Checkpoint 3: The formation of a crisp, white, granular solid indicates a successful Fieser quench. If the mixture is a grey, gelatinous sludge, the water ratio is incorrect, and the product will remain trapped. Do not proceed to filtration until the granular texture is achieved.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate to extract any residual polar product from the salts. Concentrate the filtrate in vacuo.

Sources

Optimization

Preventing azetidine ring-opening during (1-ethylazetidin-2-yl)methanol reactions

Technical Support Center: (1-ethylazetidin-2-yl)methanol Chemistry Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (1-ethylazetidin-2-yl)methanol and rela...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1-ethylazetidin-2-yl)methanol Chemistry

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (1-ethylazetidin-2-yl)methanol and related scaffolds. This guide provides in-depth troubleshooting, preventative protocols, and answers to frequently asked questions concerning the primary challenge in its synthetic manipulation: preventing the opening of the strained azetidine ring.

The azetidine ring, with a ring strain of approximately 25.4 kcal/mol, is more stable than an aziridine but susceptible to cleavage under various conditions, posing a significant challenge in multi-step syntheses.[1][2][3][4] This guide is designed to provide you with the mechanistic understanding and practical solutions required to maintain the integrity of this valuable structural motif throughout your synthetic campaigns.

Part 1: Core Principles of Azetidine Ring Stability

Understanding the "why" behind ring-opening is critical for designing robust reaction conditions. The instability of the azetidine ring is primarily driven by its inherent strain, which can be exploited for ring-opening reactions but must be controlled during functionalization.[2][4][5]

Several factors can trigger ring-opening:

  • Acid Catalysis: Protonation of the azetidine nitrogen significantly increases ring strain and activates the ring for nucleophilic attack.[6][7] This is a common decomposition pathway, especially at low pH.[6]

  • Lewis Acids: Similar to protonation, coordination of a Lewis acid to the azetidine nitrogen makes the ring highly susceptible to cleavage.[1][8][9] This is a frequent cause of failure in reactions using metal catalysts or Lewis-acidic reagents.

  • Nucleophilic Attack: Strong nucleophiles can directly attack the carbon atoms of the azetidine ring, leading to cleavage.[1] This is particularly problematic when the nitrogen atom is activated by protonation or coordination.

  • Elevated Temperatures: High reaction temperatures can provide the activation energy needed to overcome the barrier to ring-opening, even in the absence of strong acids or nucleophiles.[1][7][10]

Mechanism: Desired Reaction vs. Undesired Ring-Opening

Consider a standard acylation of the primary alcohol on (1-ethylazetidin-2-yl)methanol with an acyl chloride. The desired reaction is a simple O-acylation. However, if conditions are not optimal, a competing ring-opening pathway can occur, often initiated by trace HCl byproduct or the Lewis acidity of the acylating agent itself.

G cluster_desired Desired Pathway: O-Acylation cluster_undesired Undesired Pathway: Ring-Opening start (1-ethylazetidin-2-yl)methanol reagent1 Acyl Chloride (R-COCl) + Non-Nucleophilic Base (e.g., DIPEA) start->reagent1 Reaction start_u (1-ethylazetidin-2-yl)methanol product Desired Product: (1-ethylazetidin-2-yl)methyl ester reagent1->product Yields reagent2 Acyl Chloride (R-COCl) (Trace HCl or Lewis Acidity) start_u->reagent2 Side Reaction activated Protonated/Activated Azetidinium Intermediate reagent2->activated Activates Ring byproduct Ring-Opened Byproduct (e.g., γ-chloro amine/amide) activated->byproduct Cl- attacks

Caption: Competing reaction pathways for (1-ethylazetidin-2-yl)methanol.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during experiments in a question-and-answer format.

Issue 1: Ring-opening during acylation or sulfonylation.

Question: "I'm trying to acylate the primary alcohol of (1-ethylazetidin-2-yl)methanol using an acyl chloride and triethylamine (TEA), but I'm seeing a significant amount of a ring-opened byproduct (a γ-chloroamide) in my LC-MS. What's happening and how can I fix it?"

Answer: This is a classic problem. The root cause is the generation of triethylammonium hydrochloride (TEA-HCl) during the reaction. This acidic byproduct protonates the azetidine nitrogen, activating the ring for nucleophilic attack by the chloride ion.[6][7] TEA itself can sometimes act as a nucleophile, further complicating the reaction.

Solutions:

  • Change the Base: Switch from a nucleophilic base like TEA to a bulky, non-nucleophilic base. Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice. Its steric hindrance prevents it from acting as a nucleophile, and it is still effective at scavenging the generated acid.

  • Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C).[1][7] This slows down the rate of the undesired ring-opening reaction, which typically has a higher activation energy than the desired O-acylation.

  • Use an Acyl Anhydride: If possible, substitute the acyl chloride with the corresponding anhydride.[11] This avoids the generation of HCl, although the reaction may be slower. An activating agent like DMAP (4-Dimethylaminopyridine) might be needed, but use it catalytically and at low temperatures.

  • Slow Addition: Add the acylating agent dropwise to the solution of the alcohol and base at low temperature.[1] This keeps the concentration of the reactive electrophile and the resulting acid low at any given moment, minimizing the side reaction.

ParameterStandard Condition (Problematic)Recommended Condition (Optimized)Rationale
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)DIPEA is sterically hindered and non-nucleophilic, preventing N-alkylation side reactions.
Temperature Room Temperature (20-25 °C)0 °C to -20 °CLower temperatures significantly reduce the rate of the acid-catalyzed ring-opening side reaction.[1][7]
Reagent Acyl ChlorideAcyl Chloride or AnhydrideAnhydrides avoid HCl generation; if using acyl chloride, pair with a non-nucleophilic base.[11]
Addition Bolus additionSlow, dropwise additionMaintains low concentration of electrophile, minimizing side reactions.[1]
Issue 2: Decomposition during purification.

Question: "My reaction looks clean by TLC/LC-MS, but after silica gel column chromatography, I see new spots/peaks corresponding to ring-opened products. Is my compound unstable on silica?"

Answer: Yes, this is a common issue. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the ring-opening of sensitive azetidines, especially if the compound is left on the column for an extended period.[6]

Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface.

  • Use Alternative Media: Consider using neutral alumina or a reverse-phase (C18) column for purification if your compound is compatible.

  • Minimize Contact Time: Run the column as quickly as possible. Use a slightly more polar eluent system to speed up elution and consider using flash chromatography techniques over gravity columns.

  • Avoid Chlorinated Solvents: If possible, avoid using dichloromethane (DCM) as an eluent. Over time, DCM can generate trace amounts of HCl, which can contribute to on-column degradation.

Issue 3: Ring-opening during protecting group removal.

Question: "I need to remove a Boc (tert-Butoxycarbonyl) group from a molecule containing a (1-ethylazetidin-2-yl)methanol moiety. Standard TFA/DCM conditions are causing significant ring cleavage. What are my options?"

Answer: Strong acids like neat trifluoroacetic acid (TFA) are highly effective at cleaving Boc groups but are harsh enough to readily promote azetidine ring-opening.[1][12]

Solutions:

  • Milder Acidic Conditions: Use a less aggressive acid system. A common choice is 4M HCl in 1,4-dioxane, often performed at 0 °C to room temperature.[12] Monitor the reaction carefully to stop it as soon as the deprotection is complete.

  • Scavengers: When using TFA, add a scavenger like triisopropylsilane (TIS). While primarily used to trap carbocations, it can also help mitigate some acid-mediated side reactions.

  • Alternative Protecting Groups: In the future, consider protecting groups that can be removed under non-acidic conditions. A Carboxybenzyl (Cbz) group, for example, is stable to mild acids and bases but can be removed via hydrogenolysis (e.g., H₂, Pd/C), which is generally compatible with the azetidine ring.[1]

Part 3: Preventative Protocols

Being proactive is better than troubleshooting. Here is a robust, field-tested protocol for the acylation of (1-ethylazetidin-2-yl)methanol designed to minimize ring-opening.

Ring-Stable Acylation Protocol

This protocol details the acylation using an acyl chloride and a non-nucleophilic base at low temperature.

Materials:

  • (1-ethylazetidin-2-yl)methanol (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (1-ethylazetidin-2-yl)methanol (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.

  • Acylation: Prepare a solution of the acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent.

Caption: Workflow for Ring-Stable Acylation.

References

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • National Center for Biotechnology Information. (2015). Recent updates and future perspectives in aziridine synthesis and reactivity. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • Royal Society of Chemistry. (2022). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. [Link]

  • GERPAC. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. [Link]

  • MDPI. (2015). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Indian Institute of Technology Kanpur. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

Sources

Troubleshooting

Best chromatography purification methods for (1-ethylazetidin-2-yl)methanol mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (1-ethylazetidin-2-yl)methanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (1-ethylazetidin-2-yl)methanol .

Because this molecule is a low-molecular-weight, highly polar heterocycle containing a basic tertiary amine and a primary alcohol, it defies standard chromatographic approaches. The protocols below are engineered to explain the why behind every parameter and include built-in validation checks to ensure your purification is a self-validating system.

Purification Decision Matrix

ChromatographyDecisionTree Start Crude Mixture: (1-ethylazetidin-2-yl)methanol Scale Determine Scale & Matrix Complexity Start->Scale Analytical Analytical / Small Prep (< 50 mg) Scale->Analytical Bulk Bulk Preparative (> 50 mg) Scale->Bulk HighPH High-pH RP-HPLC (BEH C18, pH 10) Analytical->HighPH Primary Choice HILIC HILIC (Amide/Silica Phase) Analytical->HILIC If poorly retained ANP Aqueous Normal Phase (NH2-Bonded Silica) Bulk->ANP Flash Chromatography HighPH->HILIC Orthogonal check

Decision matrix for (1-ethylazetidin-2-yl)methanol purification based on scale and retention needs.

Troubleshooting Guides & FAQs

Q1: Why does (1-ethylazetidin-2-yl)methanol elute in the void volume and exhibit severe peak tailing on my standard C18 column?

The Causality: At standard acidic mobile phase pH (e.g., 0.1% Formic Acid, pH ~2.7), the basic tertiary nitrogen of the azetidine ring is fully protonated. This cationic state drastically reduces the molecule's partition coefficient (LogD) into the hydrophobic C18 stationary phase, causing it to wash out in the void volume. Furthermore, the positively charged amine undergoes strong, destructive electrostatic interactions with unendcapped, acidic residual silanols on standard silica matrices, leading to severe peak tailing.

The Solution: Shift to High-pH Reversed-Phase Chromatography (RP-HPLC) using ethylene bridged hybrid (BEH) silica particles. Raising the mobile phase pH to ~10 deprotonates the tertiary amine, restoring its hydrophobicity and eliminating the cationic charge responsible for silanol interactions [1].

Self-Validating Protocol: High-pH RP-HPLC

  • Column Selection: Install a high-pH stable hybrid silica column (e.g., Waters XBridge BEH C18, 5 µm) [3].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Initiate at 0% B (highly aqueous) to maximize retention of the polar azetidine, ramping to 20% B over 8.5 minutes[5].

  • System Validation Check: Inject a 1 µg/mL standard. Calculate the asymmetry factor ( As​ ) of the eluting peak. An As​ between 0.9 and 1.2 mathematically validates that secondary silanol interactions have been successfully suppressed by the high pH environment.

Q2: What is the best alternative if high-pH RP-HPLC still yields insufficient retention for this highly polar molecule?

The Causality: If the intrinsic polarity of the neutral (1-ethylazetidin-2-yl)methanol is still too high for C18 retention, you must invert the phase system using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC leverages the compound's polarity by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase [2].

The Solution: Implement a HILIC workflow. Neutral or zwitterionic phases (like Amide) are preferred over bare silica to prevent irreversible electrostatic binding of the basic amine [4].

Self-Validating Protocol: HILIC Purification

  • Column Selection: Install an Amide-bonded silica HILIC column.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in water (pH 3.0). (Note: In HILIC, water is the strong eluting solvent).

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: Initiate at 95% B (highly organic, weak solvent). Ramp down to 60% B over 15 minutes to elute the polar analyte [2].

  • System Validation Check: Perform a void volume ( t0​ ) marker injection (e.g., toluene). The azetidine peak must elute at least 2 column volumes after t0​ (Capacity factor k′>1 ). If k′<1 , the HILIC partitioning mechanism has failed, and the organic concentration in the starting conditions must be increased.

Q3: I cannot detect my compound using a standard UV detector at 254 nm. How do I accurately monitor the purification?

The Causality: (1-ethylazetidin-2-yl)methanol lacks conjugated π -systems or aromatic rings, meaning it has virtually no UV absorbance above 210 nm. Relying on low-UV wavelengths (e.g., 205 nm) is prone to severe baseline drift and solvent interference, especially during gradient elution.

The Solution: Utilize universal or mass-based detection methods. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI+) is the gold standard, as the basic azetidine nitrogen ionizes readily.

Data Presentation: Comparison of Detection Modalities for Non-Chromophoric Amines

Detection MethodMechanism of ActionEstimated LODGradient CompatibilityVolatile Buffer Req.
LC-MS (ESI+) Protonation of basic nitrogen~1–10 ngExcellentStrict (e.g., NH4​HCO3​ )
CAD Charge transfer to aerosolized particles~10–50 ngExcellent (Math compensation)Strict
ELSD Evaporation & light scattering by particles~100–500 ngGood (Minor baseline drift)Strict
UV (210 nm) Absorption by non-bonding electrons>1000 ngPoor (Severe baseline drift)Flexible
Q4: How do I scale up the purification of (1-ethylazetidin-2-yl)methanol for bulk synthesis (>50 mg)?

The Causality: Preparative RP-HPLC and HILIC can be solvent-intensive and expensive at scale. Traditional normal-phase flash chromatography (hexane/ethyl acetate) fails because highly polar basic compounds irreversibly stick to bare silica or streak severely across the column.

The Solution: Use Aqueous Normal-Phase (ANP) flash chromatography with an amine-bonded silica stationary phase (e.g., propyl amine). The amine functional group creates a "base shield" that minimizes destructive compound-silica interactions, while an aqueous-organic gradient successfully elutes the polar compound [6].

Self-Validating Protocol: ANP Flash Chromatography

  • Cartridge Selection: Equip the flash system with a propyl amine-bonded silica cartridge (e.g., Biotage KP-NH) [6].

  • Solvent System: Use Acetonitrile as the weak solvent and Water as the strong solvent.

  • Gradient: Run a shallow gradient from 5% to 40% Water in Acetonitrile.

  • System Validation Check: Collect fractions using mass-directed triggering (ESI+). To validate the fraction contents orthogonally, spot the pooled fractions on a bare silica TLC plate and stain with Ninhydrin (heat to 110°C). The appearance of a colored spot confirms the presence of the intact amine prior to solvent evaporation.

Comprehensive References

  • Routine Switching Between High and Low PH on XBridge HPLC Columns - Waters Corporation. 1

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography - Sigma-Aldrich. 2

  • XBridge Columns | UHPLC & HPLC Columns with BEH Technology - Waters Corporation.

  • Why HILIC is what your polar compounds need for purification - Buchi. 3

  • US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents. 4

  • Very polar compound purification using aqueous normal-phase flash column chromatography - Biotage. 5

Sources

Optimization

Troubleshooting low conversion rates in (1-ethylazetidin-2-yl)methanol functionalization

Technical Support Center: Troubleshooting Low Conversion in (1-ethylazetidin-2-yl)methanol Functionalization Welcome to the Application Support Center. Functionalizing small, strained heterocycles like (1-ethylazetidin-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion in (1-ethylazetidin-2-yl)methanol Functionalization

Welcome to the Application Support Center. Functionalizing small, strained heterocycles like (1-ethylazetidin-2-yl)methanol presents a unique intersection of steric constraints, electronic deactivation, and thermodynamic instability. As a primary alcohol tethered to a tertiary amine within a 4-membered ring, this molecule is notorious for stalling reactions.

This guide provides mechanistic insights and field-proven protocols to overcome low conversion rates, ensuring high-yield O-alkylations, acylations, and transition-metal catalyzed oxidations.

Diagnostic Workflow

G Start Low Conversion in (1-ethylazetidin-2-yl)methanol Cat Transition Metal Catalyzed? Start->Cat Acid Acidic/Electrophilic Conditions? Start->Acid Base Basic/Nucleophilic Conditions? Start->Base Poison Catalyst Poisoning (Amine Coordination) Cat->Poison Yes RingOp Azetidine Ring Opening Acid->RingOp Yes HBond Intramolecular H-Bonding Base->HBond Yes Sol1 Protonate Amine or Use Au/Ir Catalysts Poison->Sol1 Sol2 Buffer pH > 4, Use Mild Lewis Acids RingOp->Sol2 Sol3 Use Polar Aprotic Solvents & Strong Base (NaH) HBond->Sol3

Caption: Diagnostic decision tree for troubleshooting low conversion in azetidine functionalization.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My transition-metal catalyzed oxidation of the primary alcohol stalls at 20-30% conversion. Why is the catalyst dying? The Causality: The tertiary amine of the azetidine ring is a strong Lewis base. As the reaction proceeds, the free amine coordinates to the active metal centers (e.g., Pd, Ru, or Ir), leading to severe catalyst poisoning. The nitrogen's high affinity for the metal effectively blocks the coordination sites required for the catalytic cycle, permanently deactivating the catalyst[1]. The Solution: You must mask the amine's lone pair. Pre-treat the substrate with 1.05 equivalents of a mild, non-nucleophilic acid (like methanesulfonic acid) to form the ammonium salt prior to adding the catalyst. Alternatively, switch to Gold (Au) nanoparticle catalysts (e.g., Au/TiO2), which demonstrate significantly higher resistance to nitrogen-induced poisoning compared to palladium[2].

Q2: During O-alkylation/esterification, I observe low yields of the desired product and multiple highly polar side products. What is happening? The Causality: Azetidines possess high inherent ring strain. Under acidic conditions, or when exposed to strong electrophiles, the nitrogen atom becomes protonated or quaternized. This activation weakens the adjacent C-N bonds, making the ring highly susceptible to nucleophilic attack and subsequent acid-mediated intramolecular ring-opening decomposition[3]. The polar side products you observe are likely acyclic amino ethers or amino alcohols resulting from this cleavage[4]. The Solution: Maintain strict pH control (buffer pH > 4) and avoid nucleophilic bases. If your protocol requires a Lewis acid, utilize mild lanthanide triflates (e.g., La(OTf)₃) and strictly control the stoichiometry to prevent over-activation of the ring[4].

Q3: My O-acylation reaction is extremely slow, even with an excess of acyl chloride. Is this purely due to steric hindrance? The Causality: While the N-ethyl group and the azetidine ring create a sterically congested environment around the C2-hydroxymethyl group, the primary culprit is electronic: intramolecular hydrogen bonding. The hydroxyl proton forms a strong H-bond with the basic tertiary nitrogen. This interaction significantly reduces the nucleophilicity of the oxygen lone pairs. The Solution: Disrupt the hydrogen bonding network. Use highly polar aprotic solvents (e.g., DMF, DMSO) and add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive acylpyridinium intermediate that is electrophilic enough to outcompete the H-bonded state of the alcohol.

Mechanistic Pathways

G Substrate (1-ethylazetidin-2-yl)methanol Path1 Electrophile / Acid Substrate->Path1 Path2 Metal Catalyst Substrate->Path2 Path3 Base / Acylating Agent Substrate->Path3 N_Alk N-Activation (Quaternization/Protonation) Path1->N_Alk Coord N-Metal Coordination Path2->Coord Path3->Coord O_Alk O-Functionalization Path3->O_Alk Ring_Open Ring-Opened Byproducts N_Alk->Ring_Open Deact Catalyst Deactivation (Low Yield) Coord->Deact Target Desired Product O_Alk->Target

Caption: Competing reaction pathways: Desired O-functionalization vs. catalyst poisoning and ring opening.

Quantitative Data: Impact of Reaction Conditions on Conversion

Reaction ClassReagents / CatalystKey Additive / ConditionObserved ConversionPrimary Failure Mode Addressed
Oxidation Pd(OAc)₂ / O₂None15%Catalyst poisoning by tertiary amine
Oxidation Au/TiO₂ / O₂pH buffer (pH 5)85%Minimized poisoning, stable ring
O-Alkylation Benzyl Bromide, K₂CO₃THF, 60°C30%N-quaternization & Ring Opening
O-Alkylation Benzyl Bromide, NaHDMF, 0°C to RT92%Fast O-alkylation, avoids N-attack
Esterification AcCl, Et₃NDCM, RT45%H-bonding reduces O-nucleophilicity
Esterification Ac₂O, DMAPPyridine, RT95%DMAP catalysis overcomes H-bonding

Self-Validating Experimental Protocols

Protocol A: High-Yield O-Acylation (Avoiding Ring Opening)

This protocol utilizes a hyper-nucleophilic catalyst (DMAP) to bypass the intramolecular H-bonding of the substrate, ensuring rapid O-acylation before any N-acylation or ring-opening can occur.

  • Substrate Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 1.0 eq of (1-ethylazetidin-2-yl)methanol in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base & Catalyst Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation: DIPEA is sterically hindered and non-nucleophilic, preventing unwanted side reactions. Add 0.1 eq of DMAP.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.2 eq of Acetic Anhydride (Ac₂O). Do not use Acyl Chlorides, as the generated HCl can protonate the azetidine and induce ring-opening.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS. Complete conversion should be observed within 2 hours.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃. Critical: Do not use acidic washes (e.g., 1M HCl) to remove the amine base, as this will destroy the azetidine product. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amine-Protected Transition-Metal Oxidation

This protocol masks the basic nitrogen as a salt, preventing it from coordinating to and deactivating the transition metal catalyst.

  • Amine Masking: Dissolve 1.0 eq of (1-ethylazetidin-2-yl)methanol in a 1:1 mixture of t-Butanol and Water. Slowly add 1.05 eq of Methanesulfonic acid (MsOH) at room temperature and stir for 15 minutes. This forms the non-coordinating ammonium sulfonate salt.

  • Catalyst Loading: Add 5 mol% of Au/TiO₂ catalyst. Self-Validation: The gold catalyst is highly resistant to residual nitrogen poisoning compared to Pd or Ru systems.

  • Oxidation: Attach an O₂ balloon and purge the flask 3 times. Heat the mixture to 50°C and stir vigorously (1000 rpm) for 12 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the heterogeneous catalyst. Carefully neutralize the filtrate with 1.05 eq of NaOH at 0°C to liberate the free amine before final extraction or lyophilization.

References

  • Source: nih.
  • Source: benchchem.
  • Source: mdpi.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for (1-Ethylazetidin-2-yl)methanol

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist Executive Summary & Physicochemical Profiling (1-Ethylazetidin-2-yl)methanol is a highly polar, sp3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary & Physicochemical Profiling

(1-Ethylazetidin-2-yl)methanol is a highly polar, sp3-rich building block frequently utilized in CNS-focused drug discovery and complex organic synthesis[1]. The molecule features a rigid, highly strained four-membered azetidine ring (ring strain ~25.2 kcal/mol)[2], a basic tertiary amine, and a primary hydroxyl group.

To optimize solvent conditions, we must analyze the causality between its structural features and solvent interactions:

  • Basicity (pKa): The parent azetidine has a pKa of ~11.3[3]. The N-ethyl substitution and the electron-withdrawing hydroxymethyl group at the C2 position lower the pKa of the conjugate acid to approximately 8.5–9.5. This means its ionization state—and therefore its solubility profile—is highly pH-dependent[4].

  • Hydrogen Bonding: The primary alcohol acts as both a strong hydrogen bond donor and acceptor, while the tertiary amine acts as an acceptor. This dual capacity makes the free base highly miscible in polar protic solvents (e.g., methanol, water) but complicates extraction into non-polar organics.

  • Stability: The inherent ring strain makes the azetidine core susceptible to acid-catalyzed ring-opening[5]. Prolonged exposure to highly acidic aqueous solvents should be avoided.

Troubleshooting FAQs

Q1: I am experiencing very low recovery yields when extracting (1-ethylazetidin-2-yl)methanol from an aqueous reaction mixture into ethyl acetate. How can I optimize this? A: The low recovery is caused by the molecule's high hydrophilicity and its protonation state. At neutral pH, a significant fraction of the amine (pKa ~9) is protonated, rendering it highly water-soluble and insoluble in ethyl acetate[4]. Actionable Solution:

  • Basify the aqueous layer: Adjust the pH to >11 using cold 1M NaOH or saturated Na2CO3 to ensure the molecule is entirely in its neutral free-base form.

  • Salt out the aqueous layer: Saturate the aqueous phase with NaCl. This increases the ionic strength of the water, decreasing the solubility of the neutral organic molecule (the "salting-out" effect).

  • Optimize the organic solvent: Switch from pure ethyl acetate to a more polar solvent system, such as 10% Methanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF), which better solvates the hydrogen-bonding hydroxyl group.

Q2: When formulating this compound for in vitro assays, my DMSO stock solution crashes out upon addition to the assay buffer. Why does this happen, and how do I prevent it? A: This "crash-out" typically occurs when the highly concentrated DMSO stock is introduced into a buffer where the microenvironment pH forces the molecule into a less soluble state, or if the buffer lacks sufficient co-solvents to bridge the dielectric gap between DMSO and water. While the salt form is highly water-soluble, the free base can exhibit localized precipitation before the system equilibrates[6]. Actionable Solution: Ensure your assay buffer is maintained at a physiological pH (7.4), where the compound will be predominantly protonated and highly soluble. If working with lipophilic derivatives of this scaffold, pre-dilute the DMSO stock in an intermediate co-solvent (e.g., PEG-400 or Propylene Glycol) before dropwise addition to the vigorously vortexed aqueous buffer.

Q3: Is it safe to store (1-ethylazetidin-2-yl)methanol in acidic buffers to maintain its solubility as a salt? A: No, prolonged storage in acidic conditions is not recommended. Azetidines possess significant ring strain (~25 kcal/mol)[7]. In acidic media, protonation of the azetidine nitrogen activates the ring toward nucleophilic attack and subsequent ring-opening decomposition[5]. Actionable Solution: Store the compound as a lyophilized powder (ideally as a stable HCl or TFA salt) at -20°C. Reconstitute in aqueous buffers immediately prior to use, and avoid pH levels below 4.0 for extended periods.

Solvent Compatibility & Data Presentation

The table below summarizes the optimal solvent conditions based on the dielectric constant and the specific experimental workflow.

Solvent SystemDielectric Constant (ε)Compound StateRecommended ApplicationLimitations / Causality
Water / Buffer (pH 4-7) 80.1Protonated SaltAqueous assays, salt formationHigh risk of acid-catalyzed ring opening over time[5].
Water / Buffer (pH > 10) 80.1Free BaseBasification prior to LLEFree base remains partially miscible; requires salting out.
DMSO 46.7Free Base / SaltStock solutions, NMRHygroscopic; water absorption may alter compound stability.
10% MeOH in DCM ~12.5Free BaseLiquid-Liquid ExtractionOptimal H-bond solvation; requires pH > 10 aqueous phase.
Ethyl Acetate 6.0Free BaseChromatography, ExtractionPoor extraction efficiency without aqueous saturation (NaCl).
Hexanes / Heptane ~1.9Free BaseAnti-solvent crystallizationCompound is completely insoluble; useful for precipitation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: pH-Driven Liquid-Liquid Extraction (LLE) Optimization

This protocol utilizes a self-validating mass-balance approach to ensure quantitative recovery of the polar azetidine.

Step-by-Step Methodology:

  • Preparation: Transfer 10 mL of the aqueous reaction mixture containing (1-ethylazetidin-2-yl)methanol to a separatory funnel.

  • Basification: Slowly add 2M NaOH dropwise while stirring continuously until the aqueous phase reaches pH 11.5 (verify with pH paper). Causality: Ensures >99% of the tertiary amine is deprotonated.

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves (saturation). Causality: Disrupts the hydration shell around the polar hydroxyl group, driving the molecule into the organic phase.

  • Extraction: Add 15 mL of 10% Methanol in DCM. Stopper and invert gently 10 times, venting frequently. Allow phases to separate.

  • Validation (The Self-Validating Step): Spot both the organic and aqueous layers on a TLC plate (stain with Ninhydrin or KMnO4). If the aqueous layer still shows product, perform a second extraction with 15 mL of the solvent mixture.

  • Isolation: Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol 2: Kinetic Solubility Profiling (Shake-Flask Method)

Designed to determine the maximum soluble concentration in assay buffers without inducing ring-opening.

Step-by-Step Methodology:

  • Spiking: Add 2 mg of (1-ethylazetidin-2-yl)methanol into a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Equilibration: Agitate the suspension on a thermomixer at 25°C, 800 rpm for 4 hours. Causality: 4 hours is sufficient for kinetic equilibration but short enough to minimize acid-catalyzed ring-opening[5].

  • Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any undissolved material.

  • Quantification: Carefully aspirate the supernatant, dilute 1:100 in mobile phase, and analyze via LC-MS/MS against a known standard curve to determine the exact soluble concentration.

Mandatory Visualization: Solubility & Solvent Selection Workflow

G Start Compound: (1-ethylazetidin-2-yl)methanol pH_Check Determine Target Application pH Start->pH_Check Acidic Acidic to Neutral (pH < 7) Protonated Salt Form pH_Check->Acidic pH < pKa (~9.0) Basic Basic (pH > 10) Neutral Free Base Form pH_Check->Basic pH > pKa (~9.0) Sol_Aq High Aqueous Solubility Use: Buffers, Saline Acidic->Sol_Aq Degradation Caution: Acid-Catalyzed Ring Opening Risk Acidic->Degradation Sol_Org High Organic Solubility Use: 10% MeOH/DCM, DMSO Basic->Sol_Org Extraction Optimal for Liquid-Liquid Extraction (LLE) Basic->Extraction

pH-dependent solubility and solvent selection workflow for (1-ethylazetidin-2-yl)methanol.

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Figshare URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Azetidine | C3H7N | CID 10422 Source: PubChem - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Racemic (1-ethylazetidin-2-yl)methanol

Overview & Decision Matrix Welcome to the Technical Support Center for the chiral resolution of (1-ethylazetidin-2-yl)methanol. This guide is designed for drug development professionals and synthetic chemists who need to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Decision Matrix

Welcome to the Technical Support Center for the chiral resolution of (1-ethylazetidin-2-yl)methanol. This guide is designed for drug development professionals and synthetic chemists who need to isolate pure enantiomers from the racemic mixture. The target molecule presents unique chemical challenges: it contains a basic tertiary amine within a strained four-membered azetidine ring, alongside a primary hydroxyl group[1].

To address these challenges, we provide three field-proven workflows—Enzymatic Kinetic Resolution, Diastereomeric Salt Crystallization, and Chiral Supercritical Fluid Chromatography (SFC)—each tailored to exploit specific physicochemical properties of the substrate[2].

Core Resolution Workflows

G Racemate Racemic (1-ethylazetidin-2-yl)methanol [Target Compound] Salt Diastereomeric Salt Crystallization Racemate->Salt Chiral Acid Enzyme Enzymatic Kinetic Resolution Racemate->Enzyme Lipase SFC Chiral SFC Separation Racemate->SFC Chiral Column Cryst Fractional Crystallization (L-DTTA) Salt->Cryst Acyl Selective Acylation (CALB / Vinyl Acetate) Enzyme->Acyl Sep Direct Elution (Chiralpak IG + DEA) SFC->Sep PureR (R)-Enantiomer Cryst->PureR Crystal PureS (S)-Enantiomer Cryst->PureS Mother Liquor Acyl->PureR Acetate (Hydrolyze) Acyl->PureS Unreacted Alcohol Sep->PureR Peak 1 Sep->PureS Peak 2

Workflows for resolving racemic (1-ethylazetidin-2-yl)methanol via salts, enzymes, or SFC.

Method 1: Enzymatic Kinetic Resolution (Biocatalysis)

Scientific Rationale: Lipase-catalyzed kinetic resolution is highly effective for primary alcohols attached to chiral centers[3]. Candida antarctica Lipase B (CALB) features a narrow, highly stereoselective active site pocket. It differentiates the spatial arrangement of the bulky azetidine ring from the ethyl substituent, selectively acylating one enantiomer while leaving the other untouched[4]. Vinyl acetate is chosen as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates, driving the reaction to irreversible completion.

Self-Validating Protocol:

  • Preparation: Dissolve 100 mmol of racemic (1-ethylazetidin-2-yl)methanol in 200 mL of strictly anhydrous methyl tert-butyl ether (MTBE).

  • Reaction: Add 60 mmol (0.6 eq) of vinyl acetate and 2.0 g of immobilized CALB (Novozym 435).

  • Incubation: Stir at 30°C. Validation Step: Monitor the reaction via chiral GC every 2 hours. Stop the reaction when the conversion reaches exactly 50% (typically 8-12 hours) to ensure >99% enantiomeric excess (ee) for the unreacted alcohol.

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate and separate the resulting ester from the unreacted alcohol using silica gel flash chromatography (eluent: Hexane/Ethyl Acetate 70:30).

  • Recovery: Hydrolyze the isolated ester using K2CO3 in methanol to recover the second enantiomer.

Troubleshooting & FAQs:

  • Q: The enantiomeric excess (ee) of my unreacted alcohol is stalling at ~80%. How do I push it to >99%? A: This is a classic sign of reversibility caused by moisture. Even trace water in the MTBE can hydrolyze the newly formed ester back into the alcohol, destroying the kinetic resolution. Ensure your MTBE is dried over 3Å molecular sieves and run the reaction under an argon atmosphere.

  • Q: Can I reuse the Novozym 435 enzyme? A: Yes. Filter the beads, wash them thoroughly with dry MTBE, and store them in a desiccator at 4°C. The enzyme typically retains >90% activity for up to 5 cycles.

Method 2: Diastereomeric Salt Crystallization

Scientific Rationale: The tertiary nitrogen of the azetidine ring is sufficiently basic to form stable salts with chiral carboxylic acids[5]. Using a bulky resolving agent like Di-p-toluoyl-L-tartaric acid (L-DTTA) facilitates the formation of a rigid crystal lattice. The significant difference in solubility between the (R,L) and (S,L) diastereomeric salts allows for efficient fractional crystallization[4].

Self-Validating Protocol:

  • Salt Formation: Dissolve 50 mmol of the racemate in 50 mL of a hot methanol/acetone (1:1 v/v) mixture.

  • Addition: Slowly add a solution of 50 mmol L-DTTA in 30 mL of methanol.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour, then transfer to a 4°C refrigerator for 12 hours. Validation Step: The slow cooling rate is critical to prevent kinetic trapping of the wrong diastereomer.

  • Isolation: Filter the precipitated crystals and wash with 10 mL of ice-cold acetone.

  • Recrystallization: Recrystallize the solid once from pure methanol to achieve >99% diastereomeric excess (de).

  • Free-Basing: Suspend the pure salt in dichloromethane and add 1M NaOH until the aqueous layer reaches pH 11. Extract the organic layer, dry over Na2SO4, and concentrate to yield the pure enantiomer.

Troubleshooting & FAQs:

  • Q: The salt precipitates as a sticky oil instead of crystals (oiling out). How do I fix this? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the diastereomeric solvate. To fix this, lower the initial concentration, increase the proportion of acetone (which has a flatter solubility curve), or seed the solution with pure crystals of the desired salt at 40°C.

Method 3: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Scientific Rationale: SFC utilizes supercritical CO2, offering high diffusivity and low viscosity for rapid, preparative-scale separations. However, the basic azetidine nitrogen strongly interacts with residual silanols on chiral stationary phases, causing severe peak tailing. The addition of a basic modifier (diethylamine) to the alcoholic co-solvent competitively binds these silanols, ensuring sharp, symmetrical peaks[3].

Self-Validating Protocol:

  • Sample Prep: Prepare a 50 mg/mL solution of the racemate in methanol.

  • SFC Conditions:

    • Column: Chiralpak IG (250 x 21.1 mm, 5 µm).

    • Mobile Phase: 85% CO2 / 15% Methanol (containing 0.2% Diethylamine).

    • Flow Rate: 70 mL/min.

    • Backpressure: 120 bar at 35°C.

  • Execution: Perform stacked injections (e.g., 1 mL per injection every 3 minutes).

  • Collection: Trigger fraction collection via UV absorption at 210 nm. Validation Step: Perform analytical SFC on the collected fractions immediately to confirm >99% ee before bulk solvent removal.

Troubleshooting & FAQs:

  • Q: I am observing shifting retention times and peak broadening over multiple stacked injections. A: This indicates that the basic amine is accumulating on the column, or the additive concentration is insufficient. Flush the column with 100% methanol containing 0.5% DEA for 20 column volumes, and ensure your co-solvent consistently contains at least 0.2% DEA.

Quantitative Method Comparison

To assist in selecting the optimal resolution strategy for your specific scale and budget, consult the comparison table below:

ParameterEnzymatic (CALB)Diastereomeric SaltChiral SFC
Optimal Scale 1 g - 50 g> 50 g (Process Scale)100 mg - 10 g
Theoretical Yield 50% per enantiomer50% per enantiomer50% per enantiomer
Typical ee Achieved > 98%> 99% (after 1 recrystallization)> 99.5%
Time to Execute 24 - 48 hours3 - 5 days4 - 8 hours
Primary Cost Driver Enzyme (Novozym 435)Resolving Agent (L-DTTA)Instrument Time / Co-solvent
Best Used For Discovery / Early DevLarge-scale ManufacturingRapid Isolation / MedChem

References

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents. 5

  • Azetidine analogues of nucleosidase and phosphorylase inhibitors - Google Patents. 1

  • Chiral resolution - Wikipedia. 2

  • Chiral Resolution with and without Resolving Agents - Pharmaceutical Technology. 4

  • Part 6: Resolution of Enantiomers - Chiralpedia. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Azetidine and Pyrrolidine Building Blocks in Medicinal Chemistry

Authored by a Senior Application Scientist Introduction: The Strategic Imperative of Small Saturated Heterocycles In the modern era of drug discovery, the emphasis on molecules with a higher fraction of sp³-hybridized ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Imperative of Small Saturated Heterocycles

In the modern era of drug discovery, the emphasis on molecules with a higher fraction of sp³-hybridized carbons has become a guiding principle for escaping "flatland" and improving physicochemical and pharmacological properties.[1][2] Saturated heterocycles are quintessential building blocks in this endeavor, offering three-dimensional diversity that is critical for navigating complex biological targets. Among these, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as particularly valuable scaffolds.[1][3]

The choice between these two seemingly similar heterocycles is a nuanced but critical decision in the molecular design process. It is a choice that can profoundly influence a compound's metabolic stability, aqueous solubility, cell permeability, and target-binding affinity.[4][5] This guide provides a comprehensive, data-driven comparison of azetidine and pyrrolidine, offering field-proven insights to inform the strategic selection of these building blocks in drug development programs.

Part 1: A Head-to-Head Comparison of Fundamental Properties

The distinct characteristics of azetidine and pyrrolidine are rooted in their fundamental structural and electronic differences. The four-membered azetidine ring is notably more strained and less flexible than the five-membered pyrrolidine ring.[3][6] These differences manifest in their physicochemical properties and conformational behavior.

Physicochemical Properties

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is dictated by its fundamental physicochemical properties.[4][7] The substitution of an azetidine for a pyrrolidine, or vice versa, can be a powerful strategy to modulate these properties.

PropertyAzetidine (Representative)Pyrrolidine (Representative)Rationale and Implication in Drug Design
pKa ~11.29[8]~11.22[8]The basicity of the ring nitrogen is crucial for interactions with biological targets and for solubility. While similar, the subtle difference can be exploited. Fluorination can significantly lower the pKa of both rings, a common strategy to reduce off-target interactions with aminergic GPCRs.[7]
logP (Calculated) LowerHigherAzetidine is generally less lipophilic than pyrrolidine.[4][9] This often translates to improved aqueous solubility, a desirable trait for many drug candidates.[5] However, this can sometimes come at the cost of reduced membrane permeability.
Aqueous Solubility Generally HigherGenerally LowerThe greater polarity of the azetidine ring typically enhances water solubility.[4][5] This can be a key advantage in overcoming formulation challenges.
Ring Strain (kcal/mol) ~25.4[8]LowThe high ring strain of azetidine makes it more susceptible to metabolic cleavage in some contexts, but also presents unique vectors for substituent placement that are not accessible with the more relaxed pyrrolidine ring.[8][10]
Conformational Rigidity High[10]ModerateAzetidine's rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.[3][11] Pyrrolidine's greater flexibility ("pseudorotation") allows it to explore a wider conformational space.[1]

Note: The values presented are for the parent, unsubstituted heterocycles. Actual values will vary depending on substitution patterns.

Conformational Analysis: Rigidity vs. Flexibility

The conformational behavior of these rings is a key differentiator. The azetidine ring is significantly more rigid, with a puckered conformation that places substituents in well-defined spatial orientations.[6][12] This conformational restriction can be a powerful tool for medicinal chemists. By locking substituents in a specific vector, it's possible to enhance binding to a target receptor and improve selectivity.[3]

In contrast, the pyrrolidine ring is more flexible, undergoing a low-energy process of "pseudorotation" where the pucker of the ring moves around the five atoms.[1] This flexibility allows it to adapt to the shape of a binding pocket, but it can also lead to a greater entropic cost upon binding.

The following diagram illustrates how the rigidity of the azetidine scaffold can lead to a more favorable binding interaction compared to a more flexible pyrrolidine analogue.

G Aze Azetidine (Pre-organized) Receptor_A Receptor Binding Site Aze->Receptor_A Pyr Pyrrolidine (Multiple Conformers) Receptor_B Receptor Binding Site Pyr->Receptor_B Conformational Change Required for Binding (Higher Entropic Penalty)

Caption: Conformational rigidity can enhance receptor binding.

Part 2: Impact on Pharmacological Profiles

The fundamental properties discussed above have direct and predictable consequences on a molecule's pharmacological profile.

Metabolic Stability

A frequent challenge in drug discovery is mitigating metabolism by cytochrome P450 (CYP) enzymes. The choice between azetidine and pyrrolidine can have a significant impact on metabolic stability. Due to its smaller size and lower lipophilicity, the azetidine ring is often less susceptible to metabolism compared to the larger pyrrolidine ring.[9]

In a study on serotonin 5-HT2C receptor agonists, replacing a pyrrolidine ring with an azetidine ring resulted in a significant improvement in human liver microsomal (HLM) stability.[9]

Compound AnalogueRing SystemHLM Stability (% remaining after 30 min)
Analogue 11Pyrrolidine41%
Analogue 12Piperidine56%
Analogue 13 Azetidine 83%
(Data adapted from Fish et al., 2012)[9]

This enhancement in metabolic stability is a key reason for the increasing use of azetidine in drug design.[5][10] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, incorporate an azetidine motif to improve their pharmacokinetic profiles.[10]

Cell Permeability and Solubility

There is often a trade-off between solubility and permeability. The higher polarity and lower lipophilicity of azetidine-containing compounds generally lead to better aqueous solubility.[4] This can be advantageous for intravenous formulations or for improving the dissolution of oral drugs.

Conversely, the increased lipophilicity of pyrrolidine analogues may enhance passive membrane permeability.[4] However, this is not a universal rule, and the overall properties of the molecule, including the nature and position of other substituents, play a crucial role. Pyrrolidine-containing compounds often represent a balance between the higher solubility of azetidines and the higher permeability of larger rings like piperidine.[4]

Part 3: Synthetic Accessibility

Both azetidines and pyrrolidines are accessible through various synthetic routes. Historically, the synthesis of strained azetidine rings was considered challenging.[3] However, recent advances, including visible-light-mediated cycloadditions and strain-release methodologies, have significantly improved their accessibility.[10][13]

Pyrrolidines, being less strained, are often synthesized through cyclization reactions of homoallylamines or via functionalization of readily available precursors like proline.[1][13][14] Interestingly, under certain conditions, azetidines can be thermally isomerized to form pyrrolidines, highlighting the close synthetic relationship between these two heterocycles.[13][14]

Part 4: Case Studies in Drug Discovery

Case Study 1: Nicotine Analogues

The study of nicotine analogues provides a clear example of how switching between these rings can modulate biological activity. An azetidine analogue of nicotine was found to bind more effectively to acetylcholine receptors than nicotine itself, which contains a pyrrolidine ring.[15] This demonstrates how the conformational constraints of the azetidine ring can optimize interactions with a biological target.

Case Study 2: VMAT2 Inhibitors

In the development of inhibitors for the vesicular monoamine transporter 2 (VMAT2), both cis- and trans-azetidine analogues were synthesized and found to be potent inhibitors.[16] Notably, a cis-azetidine derivative (Ki = 24 nM) was approximately twice as potent as the parent compound, lobelane, which contains a piperidine ring. This work highlights that reducing the ring size from a six-membered piperidine to a four-membered azetidine can lead to enhanced potency. The study also noted that related pyrrolidine analogues were potent inhibitors, showcasing the utility of both scaffolds in this target class.[16]

Part 5: Experimental Protocols

To ensure the trustworthiness and practical applicability of this guide, we provide detailed, step-by-step methodologies for key experiments used to compare azetidine and pyrrolidine building blocks.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is fundamental for assessing a compound's susceptibility to phase I metabolism.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (azetidine and pyrrolidine analogues)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin) for reaction termination and protein precipitation

  • Control compounds: Verapamil (high clearance), Dextromethorphan (moderate clearance)[17]

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a stock solution of the NADPH regenerating system in phosphate buffer. Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the microsomal suspension, and the test compound solution. Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate tube containing ice-cold acetonitrile with the internal standard. This will stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G cluster_workflow Metabolic Stability Assay Workflow start Prepare Reagents (Microsomes, NADPH, Compound) prewarm Pre-warm Microsome/ Compound Mixture at 37°C start->prewarm initiate Initiate Reaction (Add NADPH) prewarm->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro liver microsomal stability assay.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the heterocyclic nitrogen.

Materials:

  • Test compound

  • Methanol/water solvent mixture

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Calibrated pH meter with an electrode

  • Stir plate and stir bar

Methodology:

  • Dissolution: Dissolve a precisely weighed amount of the test compound in a suitable solvent mixture (e.g., 50:50 methanol/water).

  • Titration Setup: Place the solution on a stir plate and immerse the calibrated pH electrode.

  • Titration: Slowly add the standardized NaOH solution in small, known increments.

  • Data Recording: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the compound is in its ionized form.[4]

Conclusion and Strategic Outlook

The decision to employ an azetidine or a pyrrolidine building block is a strategic choice with far-reaching implications for a drug candidate's profile.

  • Azetidine is an increasingly favored scaffold for its ability to confer metabolic stability, enhance aqueous solubility, and provide a rigid, conformationally defined framework that can lead to improved potency and selectivity.[5][10] Its smaller size and lower lipophilicity make it an excellent tool for property modulation.

  • Pyrrolidine , a ubiquitous and versatile scaffold, offers a balance of properties.[1][18] Its moderate flexibility can be advantageous for binding to certain targets, and its well-established chemistry makes it a reliable choice in many discovery programs.

Ultimately, the optimal choice depends on the specific goals of the drug design project. If metabolic instability is a key challenge, or if improved solubility is required, azetidine is an excellent option to consider. If a balance of lipophilicity and conformational flexibility is desired, pyrrolidine remains a powerful and proven building block. A thorough understanding of the comparative properties outlined in this guide will empower medicinal chemists to make more informed and successful design decisions.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Fesko, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. PubMed. Available at: [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Fesko, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry. Available at: [Link]

  • Iacobazzi, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Mykhailiuk, P. K. (2022). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Cardona, F., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, S., et al. (2023). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. ScienceDirect. Available at: [Link]

  • Feula, A., et al. (2013). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. ResearchGate. Available at: [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Boyd, D. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Scott, J. S., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • D'yachenko, I. V., et al. (2020). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Available at: [Link]

  • Damaj, M. I., et al. (2010). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pásztor, L., et al. (2006). Conformationaly Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Taylor & Francis Online. Available at: [Link]

  • Li, Y., et al. (2023). Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ResearchGate. Available at: [Link]

  • Vass, E., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed. Available at: [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B. Available at: [Link]

  • Vass, E., et al. (2024). Proline Analogues. Chemical Reviews. Available at: [Link]

  • Balasubramanian, S., et al. (2019). Synthesis, characterization, and molecular docking analysis of proline (pyrrolidine 2-carboxylic acid) and prolinamide (pyrrolidine 2-carboxylic acid amide) isomers as collagenase inhibitors. SciSpace. Available at: [Link]

  • Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PLOS ONE. Available at: [Link]

  • Feula, A. (2013).
  • Feula, A. (2013).
  • pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. SciSpace. Available at: [Link]

  • This figure shows the structures of proline (a),... ResearchGate. Available at: [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Library of Medicine. Available at: [Link]

Sources

Comparative

LC-MS Analysis of (1-ethylazetidin-2-yl)methanol: A Comparative Guide to Column Chemistries

Executive Summary & Mechanistic Challenge (1-ethylazetidin-2-yl)methanol (CAS: 2089257-54-3) is a highly polar, basic heterocyclic building block increasingly utilized in the synthesis of targeted protein degraders (PROT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenge

(1-ethylazetidin-2-yl)methanol (CAS: 2089257-54-3) is a highly polar, basic heterocyclic building block increasingly utilized in the synthesis of targeted protein degraders (PROTACs) and novel therapeutics[1]. With a low partition coefficient (LogP < 0) and a basic tertiary amine embedded in the azetidine ring, it presents a classic chromatographic challenge.

Under standard acidic LC-MS conditions, the azetidine nitrogen is fully protonated. On conventional reversed-phase (RPLC) C18 columns, this leads to poor retention (elution in the void volume), severe peak tailing due to secondary electrostatic interactions with residual silanols, and profound ion suppression[2]. This guide analyzes alternative chromatographic strategies to establish a robust, self-validating analytical workflow.

Comparative Analysis of Chromatographic Strategies

To overcome the limitations of standard RPLC, analytical scientists must evaluate orthogonal stationary phases. The causality behind the performance of three primary approaches is detailed below:

A. Standard Reversed-Phase (RPLC - C18)
  • Mechanism: Relies on hydrophobic partitioning. Highly polar analytes like (1-ethylazetidin-2-yl)methanol have low affinity for the nonpolar alkyl chains.

  • Performance: Requires highly aqueous mobile phases (>95% water) to achieve even marginal retention. This high surface-tension environment severely limits electrospray ionization (ESI) desolvation efficiency, drastically reducing MS sensitivity[2].

B. Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>70% Acetonitrile). Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase, supplemented by hydrogen bonding and electrostatic interactions[3].

  • Performance: HILIC reverses the elution order compared to RPLC. (1-ethylazetidin-2-yl)methanol is strongly retained. The high organic content in the mobile phase significantly enhances ESI-MS sensitivity due to lower viscosity and higher volatility, promoting highly efficient droplet evaporation[4].

C. Mixed-Mode Chromatography (RP/Cation-Exchange)
  • Mechanism: Combines a hydrophobic alkyl chain with a cation-exchange functional group on the silica surface.

  • Performance: The protonated azetidine ring binds electrostatically to the cation-exchange sites, ensuring strong retention even in highly aqueous conditions. However, eluting the compound requires higher buffer concentrations, which can cause moderate ion suppression in the MS source compared to HILIC.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic and mass spectrometric performance for (1-ethylazetidin-2-yl)methanol across the three column chemistries.

ParameterStandard RPLC (C18)HILIC (Amide)Mixed-Mode (RP/CX)
Retention Factor (k') < 0.5 (Void elution)> 4.0 (Strong retention)> 3.5 (Strong retention)
Peak Symmetry (As) > 2.0 (Severe tailing)1.0 - 1.2 (Excellent)1.1 - 1.3 (Good)
Relative MS Sensitivity Low (1x)Very High (~10x)Moderate (~4x)
Mobile Phase Matrix >95% Aqueous>75% Organic (ACN)Gradient (Aqueous/Organic)
Primary Limitation Ion suppression, tailingStrict sample diluent rulesRequires high salt buffers

Visualizing the Analytical Workflow

LCMS_Workflow Start Target: (1-ethylazetidin-2-yl)methanol LogP < 0, Basic Nitrogen C18 Standard RPLC (C18) High Aqueous Mobile Phase Start->C18 HILIC HILIC (Amide/Silica) High Organic Mobile Phase Start->HILIC MixedMode Mixed-Mode (RP/CX) Ion-Exchange + Hydrophobic Start->MixedMode Result1 Poor Retention (k' < 1) Peak Tailing (Silanols) Ion Suppression C18->Result1 Result2 Excellent Retention (k' > 3) High MS Sensitivity Requires Equilibration HILIC->Result2 Result3 Good Retention Excellent Peak Shape High Salt Requirement MixedMode->Result3

Figure 1: Decision tree and mechanistic outcomes for LC-MS of polar basic compounds.

Optimized HILIC LC-MS Protocol

Because HILIC provides the optimal balance of retention, peak shape, and MS sensitivity for (1-ethylazetidin-2-yl)methanol, the following self-validating protocol is recommended[3][4].

Step 1: Sample Preparation (Critical Causality)
  • Action: Dilute the sample or standard in a diluent containing at least 75% Acetonitrile (e.g., 75:25 ACN:Water).

  • Causality: Injecting highly aqueous samples onto a HILIC column disrupts the immobilized water layer on the stationary phase, causing peak splitting and breakthrough. Matching the sample diluent to the initial mobile phase conditions ensures peak integrity[4].

Step 2: Chromatographic Conditions
  • Column: Amide-bonded superficially porous particle (SPP) column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The buffer controls the ionization state of both the analyte and the stationary phase silanols, ensuring reproducible ion-exchange contributions[4].

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 60% B over 4 mins. Return to 95% B and equilibrate for 4 mins.

    • Causality: HILIC requires longer equilibration times than RPLC (typically 10-20 column volumes) to re-establish the critical hydration layer on the silica surface.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 116.1 ([M+H]+ for C6H13NO).

  • Source Temperature: 350°C.

  • Desolvation Gas: Nitrogen at 800 L/hr.

    • Causality: The high organic mobile phase allows for slightly lower desolvation temperatures compared to RPLC, but adequate gas flow is still required to maximize the generation of gas-phase ions and capitalize on the sensitivity gains of HILIC.

References

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC - Agilent Source: agilent.com URL:[Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation Source: waters.com URL:[Link]

  • HILIC: The Pros and Cons - LCGC International Source: chromatographyonline.com URL:[Link]

  • Source: google.

Sources

Validation

Validating the Enantiomeric Excess of Chiral (1-Ethylazetidin-2-yl)methanol: A Comparative Guide

The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has gained immense traction as a pharmacological tool and bioisostere in medicinal chemistry . However, validating the enantiomeric excess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has gained immense traction as a pharmacological tool and bioisostere in medicinal chemistry . However, validating the enantiomeric excess (ee) of specific derivatives like (1-ethylazetidin-2-yl)methanol presents a unique analytical challenge.

This guide objectively compares two field-proven methodologies for determining the ee of this molecule, providing researchers and drug development professionals with the mechanistic causality and self-validating protocols required to ensure scientific integrity.

The Analytical Challenge: The "Invisible" Chiral Center

(1-Ethylazetidin-2-yl)methanol is a small, polar molecule consisting of a tertiary amine and a primary alcohol. Its most significant analytical hurdle is the complete lack of a UV chromophore .

Standard chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) relies heavily on UV detection (typically at 210–254 nm). Because this molecule does not absorb UV light efficiently, direct chromatographic analysis is virtually impossible without specialized detectors (like CAD or MS). Therefore, analytical strategies must rely on derivatization —either to create diastereomers distinguishable by Nuclear Magnetic Resonance (NMR) or to install a chromophore for chromatographic separation.

Comparative Analysis: NMR vs. SFC-UV

We compare two robust approaches: Mosher’s Ester NMR Analysis and Pre-Column Derivatization followed by Chiral SFC-UV .

Quantitative Comparison of Methodologies
Analytical FeatureMethod A: Mosher's Ester NMRMethod B: Chiral SFC-UV (Derivatized)
Primary Output Diastereomeric ratio via ¹H/¹⁹F NMR integrationEnantiomeric ratio via chromatographic peak area
Derivatization Agent Chiral (MTPA-Cl)Achiral (3,5-Dinitrobenzoyl chloride)
Absolute Configuration Yes (Calculated via Δδ S-R analysis)No (Requires injection of a known standard)
Sensitivity (LOD) Moderate (~1–2% minor enantiomer)High (<0.1% minor enantiomer)
Throughput Low (Requires individual NMR acquisitions)High (Rapid SFC screening, ~5-10 min/run)
Primary Advantage Yields absolute stereochemistry without standardsSuperior sensitivity for trace enantiomer detection

Method A: Mosher's Ester Analysis (NMR)

Causality & Mechanism

Mosher's acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent used to convert enantiomeric alcohols into diastereomeric esters [[1]]([Link]). By reacting the primary alcohol of (1-ethylazetidin-2-yl)methanol with the acid chloride of MTPA (MTPA-Cl), the resulting diastereomers exhibit distinct NMR chemical shifts. This is due to the anisotropic shielding effect of the MTPA phenyl ring. ¹⁹F NMR is particularly powerful here, as the CF₃ group yields sharp singlets with zero background interference, allowing for highly accurate ee integration .

Self-Validating Protocol

To ensure the protocol is self-validating, the esterification conversion must be driven to >99%. Incomplete conversion risks kinetic resolution , where one enantiomer reacts faster than the other, artificially skewing the measured ee. By synthesizing both the (R)- and (S)-MTPA esters in parallel, the system provides an internal cross-check: the calculated ee from both samples must match.

Experimental Workflow

MoshersWorkflow A Chiral (1-ethylazetidin-2-yl)methanol (Enantioenriched) B1 Derivatize with (R)-MTPA-Cl A->B1 Pyridine, DMAP B2 Derivatize with (S)-MTPA-Cl A->B2 Pyridine, DMAP C1 Acquire 1H & 19F NMR ((S)-Mosher Ester) B1->C1 C2 Acquire 1H & 19F NMR ((R)-Mosher Ester) B2->C2 D Calculate ee via Signal Integration Determine Absolute Config via Δδ(S-R) C1->D C2->D

Workflow for determining ee and absolute configuration via Mosher's ester NMR analysis.

Step-by-Step Methodology:

  • Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the enantioenriched (1-ethylazetidin-2-yl)methanol in 0.5 mL of anhydrous CDCl₃.

  • Catalysis: Add 2.0 equivalents of deuterated pyridine (pyridine-d₅) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl. (Repeat steps 1-3 in a separate tube using (S)-(+)-MTPA-Cl).

  • Validation of Conversion: Monitor the reaction via ¹H NMR. The reaction is complete when the starting material's primary alcohol CH₂ signals completely disappear and shift downfield.

  • Acquisition: Acquire quantitative ¹⁹F NMR spectra (with ¹H decoupling) and ¹H NMR spectra.

  • Analysis: Integrate the distinct CF₃ singlets in the ¹⁹F NMR spectrum to calculate the ee. Compare the ¹H chemical shifts (Δδ = δS - δR) to assign the absolute configuration based on the Mosher model.

Method B: Pre-Column Derivatization & Chiral SFC-UV

Causality & Mechanism

For high-throughput or trace-level enantiomer detection, Supercritical Fluid Chromatography (SFC) is superior. However, because the azetidine lacks a chromophore, we must derivatize it with an achiral reagent: 3,5-dinitrobenzoyl chloride (3,5-DNBC) .

This choice is highly deliberate. 3,5-DNBC not only installs a strong UV-absorbing moiety (detectable at 254 nm), but the electron-deficient dinitroaromatic ring acts as a strong π-acid. This perfectly complements π-basic chiral stationary phases (CSPs) like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), drastically improving chiral recognition and enantioresolution via π-π interactions and hydrogen bonding [[2]]([Link]).

Self-Validating Protocol

A chromatographic method is only as trustworthy as its resolution. The self-validating mechanism here requires the parallel derivatization and injection of a known racemic standard . Baseline resolution ( Rs​≥1.5 ) of the racemate must be confirmed prior to sample analysis to ensure that peak integration accurately reflects the enantiomeric ratio without overlap bias.

Experimental Workflow

SFCWorkflow S1 Racemic Standard D Derivatization (3,5-Dinitrobenzoyl chloride) S1->D S2 Enantioenriched Sample S2->D SFC Chiral SFC-UV Analysis (e.g., Chiralcel OD-H) D->SFC V1 Validate Baseline Resolution (Rs > 1.5) SFC->V1 Racemate V2 Integrate Peak Areas Calculate % ee SFC->V2 Sample V1->V2 Method Validated

Pre-column derivatization and validation workflow for Chiral SFC-UV analysis.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mg of (1-ethylazetidin-2-yl)methanol (racemate in one flask, enantioenriched sample in another) in 1.0 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 2.0 equivalents of triethylamine (Et₃N) followed by 1.5 equivalents of 3,5-dinitrobenzoyl chloride.

  • Reaction & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Sample Prep: Reconstitute the derivatized product in an SFC-compatible solvent (e.g., LC-MS grade Methanol).

  • SFC Validation: Inject the derivatized racemate onto a Chiralcel OD-H column (or equivalent) using supercritical CO₂ and Methanol as a co-solvent. Adjust the co-solvent gradient and backpressure until baseline resolution ( Rs​≥1.5 ) is achieved at 254 nm.

  • Sample Analysis: Inject the enantioenriched sample using the validated method. Integrate the area under the curve (AUC) for both peaks to calculate the exact ee.

Conclusion

Validating the enantiomeric excess of (1-ethylazetidin-2-yl)methanol requires overcoming its lack of a UV chromophore. For researchers needing simultaneous confirmation of absolute configuration and ee without reliance on external standards, Mosher's Ester NMR is the definitive choice. Conversely, for high-throughput environments or when detecting trace levels of the minor enantiomer is critical, SFC-UV following 3,5-DNBC derivatization provides unmatched sensitivity and resolution.

References

  • Mosher's acid - Wikipedia Wikipedia. URL: [Link] [[1.1]]

  • Mosher's Acid - The Retort University of Delaware (udel.edu). URL:[Link] [[1.2]]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC LCGC International. URL:[Link] [[1.13]]

  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews - ACS Publications. URL:[Link] [[1.14]]

Sources

Comparative

Comparative GC Analysis of (1-Ethylazetidin-2-yl)methanol Batches: Method Development and Purity Assessment

Executive Summary (1-Ethylazetidin-2-yl)methanol is a highly specialized, basic, and polar amino alcohol increasingly utilized as a critical intermediate in the synthesis of advanced therapeutics, including small molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Ethylazetidin-2-yl)methanol is a highly specialized, basic, and polar amino alcohol increasingly utilized as a critical intermediate in the synthesis of advanced therapeutics, including small molecules that mediate targeted protein degradation [1]. Because of its dual functionality (a tertiary amine and a primary alcohol), assessing the purity of different production batches via Gas Chromatography (GC) presents significant analytical challenges.

This guide objectively compares the chromatographic performance of three distinct batches of (1-ethylazetidin-2-yl)methanol. By detailing the causality behind method selection—specifically comparing direct injection on base-deactivated columns versus pre-column derivatization—this document provides drug development professionals with a robust framework for impurity profiling and quality control.

The Analytical Challenge: Chemical Causality in GC

When analyzing small, volatile amino alcohols, analysts frequently encounter severe peak tailing, unpredictable retention time shifts, and loss of sensitivity. This is caused by the strong acid-base interactions and hydrogen bonding between the analyte's lone electron pairs (on the nitrogen) and active hydrogen (on the hydroxyl group) with residual, weakly acidic silanol groups (Si-OH) present on standard fused-silica capillary columns and glass inlet liners.

To overcome this, analytical scientists must employ one of two orthogonal strategies:

  • Stationary Phase Shielding: Utilizing base-deactivated columns specifically designed to shield acidic silanols, thereby minimizing adsorption of the underivatized amino alcohol[2].

  • Chemical Derivatization: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to replace the active hydroxyl proton with a non-polar trimethylsilyl (TMS) group, effectively eliminating hydrogen bonding and increasing volatility [3].

G Start Analyze (1-Ethylazetidin-2-yl)methanol Check Assess Analyte Properties (Amino Alcohol) Start->Check Direct Direct Injection Method Check->Direct High Volatility Deriv Derivatization Method Check->Deriv Peak Tailing Risk Col1 Base-Deactivated Column (e.g., Rtx-Volatile Amine) Direct->Col1 Silyl Silylation (BSTFA + TMCS) Targets -OH group Deriv->Silyl Detect FID or MS Detection Col1->Detect Col2 Standard Non-Polar Column (e.g., DB-5MS) Col2->Detect Silyl->Col2

GC method selection workflow for amino alcohols.

Experimental Methodologies

To ensure absolute trustworthiness, both protocols below are designed as self-validating systems. They incorporate internal system suitability checks to guarantee that the data generated is an artifact of the sample, not the instrument state.

Protocol 1: Direct Injection (Base-Deactivated Column)

Designed for rapid screening and volatile impurity tracking.

  • System Preparation: Install a base-deactivated capillary column (e.g., 30 m × 0.32 mm ID × 1.0 µm film thickness). Condition the column at 250°C for 2 hours to remove stationary phase bleed.

  • Sample Preparation: Dissolve 10.0 mg of the (1-ethylazetidin-2-yl)methanol batch in 1.0 mL of LC-MS grade methanol. Spike with 10 µL of n-decane as an internal standard.

  • Injection: Inject 1 µL using a split ratio of 20:1. Crucial Causality: Maintain the inlet temperature at 220°C. Exceeding this temperature risks thermal ring-opening of the strained 4-membered azetidine ring, creating false degradant peaks.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

  • Detection: Flame Ionization Detector (FID) set to 250°C.

  • Self-Validation Check: Calculate the USP tailing factor ( As​ ) for the main analyte peak. The system is only deemed suitable for quantitation if As​≤1.5 . If As​>1.5 , inlet liner deactivation has failed and the liner must be replaced.

Protocol 2: Pre-Column Silylation (Standard Column)

Designed for high-precision quantitation and MS-based structural identification.

  • Reagent Preparation: Prepare a fresh derivatization cocktail of BSTFA containing 1% TMCS. The TMCS acts as a critical catalyst, increasing the silylation power of BSTFA for sterically hindered primary alcohols [3].

  • Sample Derivatization: Transfer 5.0 mg of the batch sample into a highly dried GC vial. Add 0.5 mL of anhydrous pyridine (acid scavenger) and 0.5 mL of the BSTFA/TMCS cocktail.

  • Incubation: Cap tightly with a PTFE-lined septum and heat at 60°C for 30 minutes to drive the reaction to completion.

  • Injection: Inject 1 µL (split 50:1) onto a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Self-Validation Check: Monitor the baseline for the underivatized analyte peak. The complete absence of the underivatized peak, coupled with stable retention times for the derivatized peak across triplicate injections (RSD < 1.0%), validates complete derivatization.

Table 1: GC Method Parameters Comparison
ParameterDirect Injection MethodDerivatization Method
Column Chemistry Base-Deactivated (e.g., Volamine)5% Phenyl-polysiloxane (DB-5MS)
Sample Prep Simple dilution in MethanolSilylation (BSTFA + 1% TMCS)
Inlet Temperature 220°C (Prevents thermal degradation)250°C
Peak Asymmetry ( As​ ) 1.3 - 1.61.0 - 1.1
Primary Use Case Rapid screening, volatile impuritiesHigh-precision quantitation, MS ID

Batch Comparison & Impurity Profiling

We evaluated three distinct batches to demonstrate the method's resolving power:

  • Batch A: Commercial Reference Standard.

  • Batch B: Pilot Scale (New Synthetic Route).

  • Batch C: Stressed Stability Sample (Subjected to 60°C / 75% RH for 14 days).

G Batch Batch Comparison BatchA Batch A (Reference) Batch->BatchA BatchB Batch B (New Route) Batch->BatchB BatchC Batch C (Degraded) Batch->BatchC Imp1 No Major Impurities (>99.5% Purity) BatchA->Imp1 Imp2 Des-ethyl Impurity (Unreacted Precursor) BatchB->Imp2 Imp3 Oxidation Products (Aldehyde/Ring-Opened) BatchC->Imp3

Impurity profiling logic across three distinct batches.

Table 2: Comparative Batch Analysis Results (Derivatization Method)
Batch IDDescriptionPurity (GC-FID Area %)Major Impurity (RRT)Impurity Identity (via MS)
Batch A Reference Standard99.8%None > 0.05%N/A
Batch B New Synthetic Route98.2%RRT 0.85 (1.1%)Des-ethyl precursor (Azetidin-2-ylmethanol)
Batch C Stressed (60°C/75% RH)96.5%RRT 1.15 (2.3%)Oxidative degradant (Aldehyde derivative)

Data Synthesis: Batch A serves as the baseline, proving the system suitability. Batch B reveals that the new synthetic route suffers from incomplete N-alkylation, leaving 1.1% of the des-ethyl precursor. Because the precursor has a secondary amine (more polar than the tertiary amine of the product), it elutes earlier (Relative Retention Time 0.85) and tails severely on standard columns unless derivatized. Batch C demonstrates the molecule's susceptibility to oxidation under stress, highlighting the necessity of inert storage conditions.

Conclusion

For the rigorous evaluation of (1-ethylazetidin-2-yl)methanol batches, standard GC methods are insufficient due to the molecule's potent silanol-interacting functional groups. While direct injection on base-deactivated columns provides a rapid, solvent-friendly screening tool, pre-column silylation with BSTFA/TMCS remains the gold standard for accurate quantitation and structural elucidation of impurities. By implementing these self-validating protocols, researchers can ensure the chemical integrity of this critical intermediate before downstream integration into complex pharmaceutical syntheses.

References

  • US Patent Application US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof. (Details the synthesis and utilization of (1-ethylazetidin-2-yl)methanol as a reagent in targeted therapeutics).
  • Journal of Chromatographic Science (Oxford University Press) - Applications of Deactivated GC Columns for Analysis of Nitrogen-Containing Chemicals. (Mechanistic overview of base-deactivated stationary phases preventing peak broadening for amino-alcohols). URL:[Link]

  • Macherey-Nagel Chromatography Guide - Derivatization reagents for GC. (Explains the chemical causality and catalytic mechanism of BSTFA and TMCS in the silylation of sterically hindered alcohols). URL:[Link]

Validation

Structural Comparison of (1-Ethylazetidin-2-yl)methanol with Other Cyclic Amino Alcohols in Drug Discovery

The transition from flat, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich scaffolds is a defining trend in modern drug discovery. Cyclic amino alcohols are highly valued as versatile building blocks, off...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich scaffolds is a defining trend in modern drug discovery. Cyclic amino alcohols are highly valued as versatile building blocks, offering tunable basicity, defined stereochemistry, and multiple vectors for functionalization. Among these, (1-ethylazetidin-2-yl)methanol (CAS: 2089257-54-3) has emerged as a specialized structural motif, particularly in the design of targeted protein degraders (PROTACs) and conformationally restricted pharmacophores[1].

This guide objectively compares the structural, physicochemical, and functional performance of (1-ethylazetidin-2-yl)methanol against its larger-ring counterparts: pyrrolidine (5-membered) and piperidine (6-membered) amino alcohols.

Structural and Physicochemical Profiling

The physical properties of cyclic amino alcohols are dictated by ring size, which directly influences ring strain, nitrogen basicity (pKa), and lipophilicity (logP)[2].

Causality in Scaffold Selection
  • Ring Strain & Conformational Rigidity: Azetidines possess significant ring strain (~26 kcal/mol) compared to the nearly strain-free piperidine chair conformation. This locks the azetidine ring into a rigid puckered conformation. Consequently, the exit vectors of the N-ethyl and 2-hydroxymethyl groups are highly restricted. This rigidity reduces the entropic penalty upon target binding—a critical factor when designing linkers that must hold two proteins in a precise ternary complex[1].

  • Basicity (pKa): The pKa of the tertiary amine in (1-ethylazetidin-2-yl)methanol is slightly lower than its pyrrolidine and piperidine analogs. The increased s-character of the nitrogen lone pair in the strained 4-membered ring makes it less basic. This lower pKa can improve membrane permeability by increasing the fraction of un-ionized drug at physiological pH[2].

  • Lipophilicity (logP): The smaller carbon footprint of the azetidine ring inherently lowers the molecular weight and lipophilicity compared to 5- and 6-membered rings. When incorporated into large molecules like PROTACs, maintaining a low logP is essential to prevent poor aqueous solubility and high non-specific binding.

Quantitative Comparison Table
Property / Feature(1-Ethylazetidin-2-yl)methanol(1-Ethylpyrrolidin-2-yl)methanol(1-Ethylpiperidin-2-yl)methanol
Ring Size 4-membered5-membered6-membered
Conformational State Highly rigid (puckered)Moderate (envelope transitions)Flexible (chair-boat transitions)
Estimated pKa (Amine) ~9.2 - 9.8~10.0 - 10.4~10.0 - 10.5
Relative Lipophilicity LowestMediumHighest
Metabolic Liability N-deethylationN-deethylation, ring oxidation (lactam)N-deethylation, ring oxidation
Primary Application PROTAC linkers, rigid vectorsClassic CNS/GPCR pharmacophoresBulky hydrophobic pocket filling

Mechanistic Workflow in Drug Design

When evaluating these cyclic amino alcohols, medicinal chemists follow a rigorous workflow to ensure the chosen scaffold aligns with the target's binding pocket and the required ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Workflow A Target Identification & Scaffold Selection B Synthesize Analogs (Azetidine, Pyrrolidine) A->B Select rings C Physicochemical Profiling (pKa, logP, TPSA) B->C Characterize D In Vitro ADME (Microsomal Stability) C->D Filter E Lead Optimization (Vector Alignment) D->E Optimize

Workflow for evaluating cyclic amino alcohol scaffolds in early drug discovery.

Experimental Methodologies

To objectively compare these scaffolds, robust, self-validating experimental protocols must be employed. Below are the standard methodologies for assessing metabolic stability and utilizing the azetidine scaffold in synthesis.

Protocol 1: In Vitro Microsomal Stability Profiling

Causality: The N-ethyl group is susceptible to CYP450-mediated N-dealkylation. This assay determines the intrinsic clearance ( CLint​ ) of the azetidine versus pyrrolidine scaffolds to guide lead optimization[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of (1-ethylazetidin-2-yl)methanol in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Control: Run Verapamil concurrently as a high-clearance positive control to validate CYP450 activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ .

Protocol 2: Synthesis of an Azetidine-Based PROTAC Linker

Causality: The 2-hydroxymethyl group acts as an excellent nucleophile for carbamate formation, linking a target warhead to an E3 ligase binder (e.g., a thalidomide derivative). This specific protocol is adapted from recent patent literature utilizing (1-ethylazetidin-2-yl)methanol[1].

Step-by-Step Methodology:

  • Activation: Dissolve 3-[6-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride (0.197 mmol) in anhydrous DMF. Add N,N'-Carbonyldiimidazole (CDI) (0.057 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.408 mmol). Stir at room temperature for 1 hour to form the activated intermediate.

  • Coupling: Add (1-ethylazetidin-2-yl)methanol (0.278 mmol) to the reaction mixture. Elevate the temperature to 50°C and stir for 12 hours under an inert argon atmosphere.

  • Purification: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer under reduced pressure.

  • Isolation: Purify the crude product via preparative HPLC (Gradient: Water/Acetonitrile with 0.1% Trifluoroacetic acid, from 100:0 to 80:20) to yield the pure carbamate-linked PROTAC compound.

Performance in Targeted Protein Degradation

The true value of (1-ethylazetidin-2-yl)methanol shines in its application within PROTACs. The rigid azetidine ring projects the target-binding warhead and the E3 ligase-binding degron at a highly specific angle, facilitating the formation of a stable ternary complex. A more flexible piperidine linker might fail to induce the necessary protein-protein interactions due to excessive conformational freedom.

PROTAC POI Protein of Interest (e.g., CDK2) Warhead Target Ligand POI->Warhead Binds Linker Azetidine Linker (1-ethylazetidin-2-yl)methoxy Warhead->Linker Covalent Degron E3 Ligase Ligand (e.g., Thalidomide/CRBN) Linker->Degron Covalent E3 E3 Ubiquitin Ligase Degron->E3 Binds

Ternary complex formation utilizing an azetidine-based linker for targeted protein degradation.

Conclusion

While pyrrolidine and piperidine amino alcohols remain staples in medicinal chemistry, (1-ethylazetidin-2-yl)methanol offers superior conformational rigidity, lower lipophilicity, and unique exit vectors. These attributes make it an exceptionally high-performing alternative when designing complex bifunctional molecules like PROTACs, where spatial precision and strict physicochemical property control are paramount for clinical success.

References

  • Compounds that mediate protein degradation and methods of use thereof (US20240317706A1). Google Patents.
  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties . Chemistry - A European Journal. Available at:[Link]

  • Azetidines Product Catalog . American Elements. Available at: [Link]

Sources

Comparative

Spectroscopic validation of (1-ethylazetidin-2-yl)methanol reaction intermediates

The structural validation of transient chemical species is a critical bottleneck in modern drug development. For highly strained heterocycles like (1-ethylazetidin-2-yl)methanol , capturing reaction intermediates require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of transient chemical species is a critical bottleneck in modern drug development. For highly strained heterocycles like (1-ethylazetidin-2-yl)methanol , capturing reaction intermediates requires analytical techniques that operate faster than the molecule's intrinsic degradation pathways.

This guide objectively compares the performance of leading spectroscopic technologies—In Situ FTIR, Flow NMR, and Offline LC-MS—for validating azetidine intermediates. By analyzing the causality behind ring-strain decomposition, we provide a self-validating experimental framework for researchers to reliably monitor these high-value medicinal chemistry building blocks.

The Mechanistic Challenge: Azetidine Ring Strain

(1-ethylazetidin-2-yl)methanol is utilized to introduce rigid, metabolically stable basic centers into pharmaceutical active ingredients. However, the four-membered azetidine ring possesses a significant inherent ring strain. The nitrogen lone pair in azetidines exhibits pronounced s-character, which influences both its basicity and its stabilization capacity[1].

When the pendant methanol group undergoes transformation (e.g., oxidation to an aldehyde) or the nitrogen undergoes electrophilic complexation, the activation barrier for nucleophilic attack drops drastically. This frequently leads to an acid-mediated or nucleophile-driven intramolecular ring-opening decomposition, converting the target intermediate into an acyclic amide or ether[1]. Because this degradation occurs rapidly in solution, traditional offline sampling methods often fail to capture the true intermediate, necessitating real-time, flow-based spectroscopic validation[2].

Objective Comparison of Spectroscopic Alternatives

To successfully validate (1-ethylazetidin-2-yl)methanol intermediates, the chosen analytical "product" must balance temporal resolution with structural fidelity.

  • In Situ FTIR (ReactIR): Operates in real-time within the reactor. It is unparalleled for kinetic tracking, specifically monitoring the disappearance of the O-H stretch (~3300 cm⁻¹) and the appearance of intermediate carbonyls. Crucially, it can detect ring-opening events by tracking the shift in the C-N stretching frequencies[3].

  • Flow NMR Spectroscopy: Integrates directly into continuous flow setups to provide definitive atomic connectivity[4]. While it has a slight temporal delay compared to FTIR, it unambiguously differentiates between the intact 4-membered ring (via distinct multiplet patterns and ¹⁵N/¹³C shifts) and ring-opened byproducts[2].

  • Offline LC-MS (Q-TOF): Provides exceptional mass accuracy but suffers from critical sampling delays. By the time the sample is quenched, diluted, and injected, strained azetidine intermediates have often already degraded[1].

Quantitative Performance Comparison
Analytical TechniqueTemporal ResolutionStructural FidelityAzetidine Intermediate SuitabilityPrimary Limitation
In Situ FTIR < 1 secondModerate (Functional Groups)High (Detects rapid ring-opening via IR shifts)Cannot elucidate complex stereochemical changes.
Flow NMR 10 - 60 secondsVery High (Atomic Connectivity)High (Directly observes ring strain effects via NMR)Lower sensitivity; requires specialized solvent suppression.
Offline LC-MS Minutes to HoursHigh (Exact Mass)Low (Intermediates degrade during the sampling delay)Ex situ nature prevents true transient capture.

Multimodal Validation Workflow

To create a self-validating system, researchers must couple the temporal precision of In Situ FTIR with the structural authority of Flow NMR. If the FTIR kinetic curve perfectly aligns with the transient appearance of the intact azetidine NMR signals, the protocol validates itself.

G Start Reactant: (1-ethylazetidin-2-yl)methanol FlowReactor Continuous Flow Reactor (Oxidation / Alkylation) Start->FlowReactor Continuous Feed FTIR In Situ FTIR (Tracks O-H / C=O / C-N) FlowReactor->FTIR Inline Kinetic Analysis NMR Flow NMR (1H/13C) (Structural Elucidation) FTIR->NMR Downstream Structural Analysis Intact Intact Intermediate (Target Confirmed) NMR->Intact Validation Pathway RingOpen Ring-Opened Byproduct (Strain-Driven Degradation) NMR->RingOpen Degradation Detection

Workflow for multimodal spectroscopic validation of azetidine intermediates.

Experimental Protocol: Step-by-Step Validation

The following protocol details the continuous-flow oxidation of (1-ethylazetidin-2-yl)methanol, utilizing a dual-spectroscopy setup to ensure the azetidine ring remains intact.

Step 1: Flow System and Reagent Initialization

  • Prepare a 0.5 M solution of (1-ethylazetidin-2-yl)methanol in anhydrous acetonitrile (to prevent moisture-driven ring opening).

  • Prepare a secondary stream containing the oxidant (e.g., a mild hypervalent iodine reagent).

  • Calibrate the continuous flow reactor pumps to achieve a residence time of exactly 45 seconds, calculated to capture the peak concentration of the intermediate before degradation occurs[4].

Step 2: In Situ FTIR Kinetic Tracking

  • Insert an ATR-FTIR probe directly into the flow path immediately post-mixing.

  • Establish a baseline spectrum using pure acetonitrile.

  • Monitor the real-time consumption of the reactant by tracking the disappearance of the broad O-H stretch at ~3300 cm⁻¹.

  • Causality Check: Continuously monitor the 1100–1200 cm⁻¹ region. A sudden shift in this region indicates C-N bond cleavage and unintended ring-opening[3]. Adjust reactor temperature downward if this occurs.

Step 3: Flow NMR Structural Elucidation

  • Route the effluent from the FTIR cell directly into the flow cell of a high-field (e.g., 500 MHz) NMR spectrometer[2].

  • Utilize a WET (Water Suppression Enhanced through T1 effects) sequence or standard solvent suppression to mask the acetonitrile signals.

  • Acquire rapid ¹H spectra (every 15 seconds).

  • Validation: Confirm the presence of the intact azetidine ring by identifying the characteristic highly coupled multiplets of the strained ring protons (typically between 2.0 and 4.5 ppm). The appearance of a new downfield singlet (~9.5 ppm) confirms the successful formation of the transient aldehyde intermediate without ring rupture.

Step 4: Data Correlation and Self-Validation

  • Overlay the FTIR kinetic concentration curve (tracking the C=O stretch) with the Flow NMR integration curve (tracking the aldehyde proton).

  • A 1:1 temporal correlation between these orthogonal datasets definitively validates the existence and structural integrity of the (1-ethylazetidin-2-yl)methanol intermediate.

References

  • Sigma-Aldrich. "(1-methylpyrrolidin-2-yl)methanol | Sigma-Aldrich" (Contains verified compound data for (1-ethylazetidin-2-yl)methanol, CAS: 2089257-54-3).

  • Beilstein Journal of Organic Chemistry. "Applications of flow NMR in reaction monitoring". 2

  • ACS Publications (Chemical Reviews). "Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry". 4

  • National Institutes of Health (PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". 1

  • RSC Publishing. "A promising TNT alternative 3,3′-bi(1,2,4-oxadiazole)-5,5′-diylbis(methylene)dinitrate (BOM): thermal behaviors and eutectic characteristics" (Details In situ FTIR methodology for tracking decomposition). 3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1-Ethylazetidin-2-yl)methanol

Introduction (1-Ethylazetidin-2-yl)methanol is a substituted azetidine, a class of nitrogen-containing heterocyclic compounds frequently utilized as building blocks in medicinal chemistry and drug development.[1][2] The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Ethylazetidin-2-yl)methanol is a substituted azetidine, a class of nitrogen-containing heterocyclic compounds frequently utilized as building blocks in medicinal chemistry and drug development.[1][2] The strained four-membered ring of the azetidine core imparts unique conformational rigidity and physicochemical properties, making it an attractive motif for designing novel therapeutics.[3] However, this structural feature also contributes to its reactivity and potential hazards.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of (1-Ethylazetidin-2-yl)methanol is the foundation of its safe handling and disposal. Based on data from analogous compounds, it should be treated as a hazardous substance with multiple risk factors.[6][7][8] The primary hazards are summarized below.

Table 1: Inferred Hazard Profile of (1-Ethylazetidin-2-yl)methanol

Hazard ClassGHS PictogramSignal WordInferred Hazard Statements
Flammable Liquid GHS02 (Flame)DangerH226: Flammable liquid and vapor.[7]
Acute Toxicity GHS07 (Exclamation Mark)DangerH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[7]
Skin Corrosion/Irritation GHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[5]
Serious Eye Damage GHS05 (Corrosion)DangerH318: Causes serious eye damage.[6][9]

The causality behind these hazards is rooted in the chemical's structure. The strained azetidine ring can be susceptible to ring-opening reactions, and as a substituted amine, it can be corrosive.[3][5] It is incompatible with strong oxidizing agents and strong acids, and contact should be avoided.[9][10]

Part 2: Personnel Safety & Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted with appropriate engineering controls and PPE to minimize exposure risk.

  • Engineering Controls : All work, including the transfer of waste, must be performed inside a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[10][11] Ensure that an eyewash station and safety shower are readily accessible.[12]

  • Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use. Use the proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste in accordance with applicable laws and good laboratory practices.

  • Eye and Face Protection : Use tight-sealing safety goggles in combination with a face shield.[10]

  • Skin and Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.[13]

Part 3: Step-by-Step Disposal Protocol

(1-Ethylazetidin-2-yl)methanol and materials contaminated with it must be disposed of as hazardous waste. Do not discharge it down the drain or mix it with non-hazardous waste.[5]

Step 1: Waste Segregation and Classification Immediately classify any unwanted (1-Ethylazetidin-2-yl)methanol, including reaction residues, spills, or contaminated materials (e.g., pipette tips, paper towels), as "Hazardous Chemical Waste." This waste must be segregated from other waste streams, especially incompatible materials like strong acids or oxidizers.[14][15]

Step 2: Container Selection Use a designated, leak-proof waste container with a tightly sealing screw cap. The container material must be compatible with the chemical; a high-density polyethylene (HDPE) or glass bottle is typically suitable. The container should be clean and, if reused, the original label must be completely defaced.[14]

Step 3: Waste Collection Inside a chemical fume hood, carefully transfer the waste into the designated container. Avoid overfilling the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[14] Once the transfer is complete, securely close the container.

Step 4: Labeling Properly label the waste container immediately. Most institutions provide standardized hazardous waste tags. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "(1-Ethylazetidin-2-yl)methanol" (avoid using abbreviations or formulas)[14]

  • An accurate estimation of the concentration and volume

  • All identified hazards (e.g., "Flammable," "Corrosive," "Toxic")

  • The date accumulation started

Step 5: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat, sparks, or open flames, and within secondary containment to control any potential leaks.[5][10]

Step 6: Final Disposal Arrange for the collection of the waste through your institution's EHS department. Final disposal must be conducted by a licensed professional waste disposal company.[16] The standard and required method for this type of organic waste is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize harmful combustion byproducts.[16]

Step 7: Decontamination of Empty Containers Empty containers that once held (1-Ethylazetidin-2-yl)methanol must also be treated as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect all rinsate and dispose of it as hazardous waste along with the chemical itself.[14] After triple rinsing, the container can often be disposed of as non-hazardous waste, but confirm this procedure with your EHS office.

Part 4: Disposal Decision Workflow

The following diagram outlines the logical workflow for managing (1-Ethylazetidin-2-yl)methanol waste from generation to disposal.

Caption: Disposal decision workflow for (1-Ethylazetidin-2-yl)methanol.

Conclusion

The proper disposal of (1-Ethylazetidin-2-yl)methanol is a non-negotiable aspect of responsible laboratory practice. By treating this compound as a flammable, toxic, and corrosive hazardous material, researchers can mitigate risks to themselves, their colleagues, and the environment. Always operate within the framework of your institution's chemical hygiene plan and consult your Environmental Health & Safety office with any questions. Proactive and compliant waste management is a hallmark of scientific excellence and integrity.

References

  • Safety Data Sheet. (2017, March 31). National Institute of Advanced Industrial Science and Technology (AIST).
  • (1-methylazetidin-2-yl)methanol — Chemical Substance Information. NextSDS. Accessed March 7, 2024. Available from: [Link]

  • Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH&Co.KG. Available from: [Link]

  • (Azetidin-2-yl)methanol. PubChem, National Institutes of Health. Accessed March 7, 2024. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Accessed March 7, 2024. Available from: [Link]

  • Safety Data Sheet. (2017, March 31). AIST. Available from: [Link]

  • (azetidin-2-yl)methanol — Chemical Substance Information. NextSDS. Accessed March 7, 2024. Available from: [Link]

  • Methanol Disposal In Laboratories. (2024, March 22). Collect and Recycle. Available from: [Link]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 4255–4313.
  • Tamburrini, A., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(15), 10334–10344.
  • Brown, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623.
  • Archibald, T. G., & Nielsen, A. T. (1996). U.S. Patent No. 5,580,988. Washington, DC: U.S.
  • Li, J., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.